tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULRXHUNOVPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471464 | |
| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571188-59-5 | |
| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571188-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-4-(6-aminopyridin-3-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571188595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y3BU8W3TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Introduction
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) inhibitors Ribociclib and Palbociclib, which are used in the treatment of certain types of breast cancer.[1][2] A thorough understanding of its physical properties is essential for its handling, characterization, and application in drug development and manufacturing processes. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.
Chemical Identity
-
IUPAC Name: tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate[3]
-
Synonyms: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine, this compound[1]
Physical Properties
The physical characteristics of this compound are summarized below. These properties are crucial for process optimization, formulation development, and quality control.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [1][3][4][5] |
| Molecular Weight | 278.35 g/mol | [1][3][4][5] |
| Appearance | Solid | [1] |
| Melting Point | 130-132 °C | [1][4] |
| Boiling Point (Predicted) | 454.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.182 g/cm³ | [1][4] |
| Solubility | Soluble in most organic solvents.[6] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized laboratory protocols for measuring the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[7]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation:
-
Ensure the compound is finely powdered by crushing it on a clean, dry surface.[7][8]
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.[8][9]
-
Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube to a height of 1-2 mm.[8][9]
-
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the middle of the thermometer bulb.[7][9] Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil) so that the heat-transfer liquid is above the sample level but the open end of the capillary is above the liquid surface.[7]
-
Mel-Temp Apparatus: Insert the capillary tube into the designated slot in the heating block. Insert the thermometer into the thermometer well.
-
-
Measurement:
-
Heat the apparatus. Initially, a rapid heating rate can be used to approach the expected melting point.
-
When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[7]
-
Record the temperature (T₁) at which the first drop of liquid appears.[8]
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[8]
-
The melting point is reported as the range T₁ - T₂.
-
-
Safety Precautions:
Solubility Determination
Solubility provides insight into the polarity and intermolecular forces of a compound. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]
Methodology: Qualitative Solubility Test
-
Preparation:
-
Procedure:
-
After each addition of solvent, stir or shake the test tube vigorously for approximately 60 seconds.[11]
-
Observe the mixture.
-
-
Interpretation:
-
Soluble: The solid dissolves completely, forming a clear solution. If only a few granules remain, the sample can be considered soluble.[11]
-
Insoluble: The solid does not dissolve, and the mixture remains cloudy or a significant amount of solid is still visible.[11]
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
-
Systematic Testing:
-
A systematic approach is often used, starting with water.[13]
-
If the compound is water-insoluble, its solubility can be tested in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify acidic or basic functional groups.[12][13] For instance, the amino group on the pyridine ring would suggest solubility in dilute acid.
-
Diagrams and Workflows
Synthesis Relationship
This compound is a key intermediate synthesized via the reduction of its nitro-precursor. It then serves as a building block for more complex APIs like Ribociclib.
Caption: Synthetic pathway from precursor to the target intermediate and its use.
Experimental Workflow: Melting Point Determination
The process of determining the melting point of a solid organic compound follows a systematic workflow to ensure accuracy.
Caption: Workflow for the experimental determination of melting point.
Logical Workflow: Solubility Test
A logical decision-making process is used to classify a compound's solubility in a given solvent.
Caption: Logical workflow for a qualitative solubility test.
References
- 1. This compound CAS#: 571188-59-5 [m.chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 5. This compound | 571188-59-5 | FB29531 [biosynth.com]
- 6. Tert-butyl-4-(6-aminopyridin-3-yl)piperazine-1-carboxylate at Best Price in Taizhou City, Zhejiang | Taizhou Diva Imp & Exp Co.,ltd [tradeindia.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate chemical structure
An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it highlights its significant role in the development of targeted therapies, particularly as a building block for cyclin-dependent kinase (CDK) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a consolidated resource of technical data and experimental methodologies.
Chemical Structure and Properties
This compound is an organic compound featuring a pyridine ring substituted with an amino group and a Boc-protected piperazine moiety.[1][2][3] This structure provides a versatile scaffold for the synthesis of more complex molecules.[3][4]
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [1] |
| Synonyms | 1-BOC-4-(6-aminopyridin-3-yl)piperazine, 4-(6-Amino-3-pyridyl)-1-Boc-piperazine | [1][] |
| CAS Number | 571188-59-5 | [1][6] |
| Molecular Formula | C14H22N4O2 | [1][7][8] |
| Molecular Weight | 278.35 g/mol | [1][7][8] |
| Appearance | Light yellow to brown or dark yellow solid powder | [3][6][9] |
| Melting Point | 130-132°C | [] |
| Boiling Point | 454.1 ± 45.0 °C at 760 mmHg | [] |
| Density | 1.182 g/cm³ | [][9] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [9] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | [1][2][8] |
| InChIKey | RMULRXHUNOVPEI-UHFFFAOYSA-N | [1][10] |
Synthesis and Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported. The following protocols outline two common methods: a one-step photocatalytic reaction and a two-step iodination-coupling sequence.
Protocol 1: One-Step Photocatalytic Synthesis
This method synthesizes the target compound in a single step from 2-aminopyridine and 1-BOC-piperazine via a visible-light-mediated reaction.[7][11]
Experimental Procedure:
-
To a solution of anhydrous dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).[7]
-
Replace the atmosphere in the reaction vessel with oxygen by purging three times.
-
Irradiate the mixture with a blue LED light source.
-
Maintain the reaction for 10 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure and purified by column chromatography to yield the final product.[7]
Quantitative Data:
| Parameter | Value |
| Yield | 95% |
| Product Form | Colorless white solid |
Protocol 2: Two-Step Iodination and Coupling Synthesis
This route involves the initial iodination of 2-aminopyridine, followed by a palladium-catalyzed coupling reaction with 1-BOC-piperazine.[12]
Step 1: Synthesis of 2-amino-5-iodopyridine
-
Add 2-aminopyridine and potassium iodate to a solution of concentrated sulfuric acid (90-100%), maintaining the temperature between 20-30°C.[12]
-
Add a 35-37% solution of potassium iodide dropwise over a period of 0.5-3 hours.[12]
-
After the addition is complete, adjust the pH of the reaction solution to 8-9 by the dropwise addition of a potassium hydroxide solution to precipitate the solid product.[12]
-
Filter and dry the solid to obtain the crude 2-amino-5-iodopyridine.[12]
Step 2: Coupling Reaction
-
Combine the 2-amino-5-iodopyridine from Step 1 with 1-BOC-piperazine in a suitable solvent (e.g., toluene, dioxane, or DMF).[12]
-
Add a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).[12]
-
Add a base such as sodium tert-butoxide or potassium carbonate.[12]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is worked up by extraction and purified by chromatography to afford the target compound.
Synthesis Workflow Diagram
Caption: Synthetic routes to the target compound.
Applications in Drug Discovery
This compound is a crucial intermediate in the pharmaceutical industry.[4][6][13] Its primary application is in the synthesis of active pharmaceutical ingredients (APIs), most notably for targeted cancer therapies.[6]
-
Intermediate for Kinase Inhibitors: It is a key building block for the synthesis of Palbociclib and Ribociclib, which are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][13] These drugs are used to treat certain types of breast cancer.[6]
-
Scaffold for Bioactive Compounds: The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry.[3] The pyridine ring can form hydrogen bond interactions with biological targets, while the piperazine moiety enhances solubility and provides a point for further chemical modification.[3]
-
Fragment in Drug Design: This compound serves as a valuable fragment in fragment-based drug design (FBDD) for developing new therapeutic agents targeting enzymes like kinases, G-protein coupled receptors (GPCRs), and ion channels.[3]
Analytical and Spectroscopic Data
Characterization of this compound is typically performed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (300MHz, d⁶-DMSO): δ 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H), 6.65 (d, 1H), 6.70 (s, 2H), 6.78 (d, 1H), 7.17 (s, 1H) | [11] |
| Mass Spectrometry (HRMS) | [M+H]⁺: 279.1820 | [11] |
| Mass Spectrometry (MS) | [M+H]⁺: 279 | [6] |
A variety of spectral data including ¹H NMR, ¹³C NMR, IR, and Mass Spec are available for this compound from chemical suppliers and databases.[14][15][16]
Safety and Handling
According to available safety data sheets, this compound is harmful if swallowed and may cause skin and eye irritation.[1][17]
-
Hazard Statements: H302 (Harmful if swallowed).[17] May also include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Standard laboratory personal protective equipment should be worn, including safety glasses, gloves, and a lab coat.[9] Handling should occur in a well-ventilated area.
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][17]
This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[18]
References
- 1. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 571188-59-5 [matrix-fine-chemicals.com]
- 3. leapchem.com [leapchem.com]
- 4. China this compound Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 6. This compound | 571188-59-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 571188-59-5 | FB29531 [biosynth.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 13. cphi-online.com [cphi-online.com]
- 14. This compound(571188-59-5) 1H NMR [m.chemicalbook.com]
- 15. 571188-59-5|this compound|BLD Pharm [bldpharm.com]
- 16. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate(1198408-35-3) 1H NMR spectrum [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. watson-int.com [watson-int.com]
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS number 571188-59-5
CAS Number: 571188-59-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical development.
Core Compound Information
This compound is a piperazine derivative that serves as a crucial building block in the synthesis of targeted cancer therapies, including Ribociclib and Palbociclib.[1][2] Its bifunctional nature, possessing both a protected amine (Boc-piperazine) and a reactive primary amine on the pyridine ring, makes it a versatile reagent in medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 571188-59-5 | [3] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [3] |
| Synonyms | 1-Boc-4-(6-aminopyridin-3-yl)piperazine, 4-(6-Amino-3-pyridyl)-1-Boc-piperazine, tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | [3][4] |
| Physical Form | Solid | [1] |
| Melting Point | 130-132 °C | |
| Boiling Point | 454.1±45.0 °C at 760 mmHg | |
| Density | 1.182 g/cm³ | |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) |
Spectral Data
| Data Type | Interpretation | Source |
| Mass Spectrometry | MS: [M+H]⁺ = 279 | [1] |
| ¹H NMR, ¹³C NMR, IR | Spectra available from various suppliers. | [5][6][7] |
Synthesis and Experimental Protocols
The most common and well-documented synthesis of this compound involves a two-step process. First, the synthesis of the nitro-precursor, followed by its reduction to the desired amine.
Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate.
Experimental Protocol:
-
Materials: 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, triethylamine, dimethyl sulfoxide (DMSO).[8]
-
Procedure:
-
To a solution of 5-bromo-2-nitropyridine in DMSO, add tert-butyl piperazine-1-carboxylate and triethylamine.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Synthesis workflow for the nitro-precursor.
Synthesis of this compound
The final product is obtained by the reduction of the nitro group of the precursor. Catalytic hydrogenation is the most widely employed method for this transformation.
Experimental Protocol:
-
Materials: tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% Palladium on carbon (Pd/C) catalyst (50% wet, 1.0 g), anhydrous ethanol (100 mL), hydrogen gas.[1]
-
Procedure:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 10% Pd/C catalyst, and anhydrous ethanol.[1]
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon).[1]
-
Stir the reaction mixture vigorously at room temperature for 16 hours.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully evacuate the hydrogen gas and purge the flask with nitrogen.[1]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
The resulting this compound can be further purified if necessary. A yield of 97% has been reported for this step.[1]
-
Workflow for the reduction of the nitro-precursor.
Role in Drug Development
As a key intermediate, this compound does not typically have direct biological activity or involvement in specific signaling pathways. Its significance lies in its structural contribution to the final API. For instance, in the synthesis of Palbociclib, a CDK4/6 inhibitor, this intermediate provides the aminopyridine-piperazine moiety which is crucial for the molecule's interaction with its biological target.
Logical relationship in API synthesis.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a fundamentally important intermediate for the synthesis of modern targeted therapies. The synthetic routes are well-established, with the reduction of the corresponding nitro-compound being a high-yielding and reliable method. A thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of these life-saving medicines.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(571188-59-5) 1H NMR [m.chemicalbook.com]
- 6. 571188-59-5|this compound|BLD Pharm [bldpharm.com]
- 7. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate(1198408-35-3) 1H NMR spectrum [chemicalbook.com]
- 8. Buy Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 571189-16-7 [smolecule.com]
Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its synthetic pathway.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature.[1] It is widely utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4]
Table 1: Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 278.35 g/mol , 278.36 g/mol | [2][3][5][6][7][8][9][10] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [5][6][7][8][9] |
| CAS Number | 571188-59-5 | [3][5][6][8] |
| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate | [7] |
| Melting Point | 130-132 °C | [5] |
| Density | 1.182 g/cm³ | [5] |
| Mass Spectrum | [M+H]⁺ = 279 | [1][11] |
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of targeted cancer therapies. Notably, it is an intermediate in the production of Palbociclib and Ribociclib, which are used in the treatment of ER-positive and HER2-negative breast cancer.[1][4]
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two common synthetic routes.
Protocol 1: Catalytic Hydrogenation
This method involves the reduction of a nitro-substituted precursor.
-
Step 1: Reaction Setup
-
Step 2: Hydrogenation
-
Step 3: Work-up and Isolation
-
After the reaction is complete, remove the hydrogen gas by evacuation and refill the vial with nitrogen.[1]
-
Filter the reaction mixture through a diatomaceous earth pad to remove the palladium catalyst.[1]
-
Concentrate the filtrate under reduced pressure to yield the target compound.[1] This protocol reports a yield of 97% (2.7 g).[1]
-
Protocol 2: Photocatalytic Synthesis
This method utilizes a one-step light-irradiated reaction.
-
Step 1: Reaction Setup
-
Step 2: Photoreaction
-
Step 3: Isolation
-
Details on the specific work-up and isolation for this method were not provided in the reviewed literature.
-
Protocol 3: Two-Step Iodination and Coupling
This method involves the iodination of 2-aminopyridine followed by a coupling reaction.
-
Step 1: Iodination
-
Perform an iodination reaction on 2-aminopyridine to generate 2-amino-5-iodopyridine.[12]
-
-
Step 2: Coupling Reaction
-
Carry out a coupling reaction between 2-amino-5-iodopyridine and the appropriate piperazine derivative to obtain the final product.[12]
-
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key reactants and the final product.
Caption: Generalized photocatalytic synthesis pathway.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vianachem.com [vianachem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. This compound Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 571188-59-5 | FB29531 [biosynth.com]
- 10. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 12. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the pharmaceutical industry, notably in the synthesis of targeted cancer therapies. This document details three prominent synthetic methodologies: catalytic hydrogenation of the corresponding nitro compound, a direct photocatalytic approach, and a Buchwald-Hartwig amination. For each method, detailed experimental protocols are provided, along with a comparative summary of quantitative data.
Introduction
This compound (CAS 571188-59-5) is a crucial building block in the synthesis of various active pharmaceutical ingredients. Its bifunctional nature, featuring a protected piperazine moiety and a reactive aminopyridine group, makes it a versatile synthon for drug discovery and development. The demand for efficient and scalable synthetic routes to this intermediate is driven by its role in the production of high-value therapeutics. This guide aims to provide researchers and process chemists with a detailed understanding of the available synthetic strategies, enabling informed decisions for laboratory-scale synthesis and potential scale-up.
Comparative Synthesis Data
| Synthesis Pathway | Key Starting Materials | Reagents and Catalysts | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 10% Palladium on Carbon, Hydrogen gas | Ethanol | 3-16 hours | >97% | ≥98.5% |
| Photocatalytic Synthesis | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate | Acridine salt photocatalyst, TEMPO, Oxygen | 1,2-Dichloroethane | 10 hours | 95% | Not Specified |
| Buchwald-Hartwig Amination | 2-Amino-5-iodopyridine, tert-Butyl piperazine-1-carboxylate | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Toluene or Dioxane | 2-24 hours | 89% | Not Specified |
Synthesis Pathways and Experimental Protocols
Catalytic Hydrogenation of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This is a widely employed and high-yielding method for the synthesis of the target compound. The process involves two main steps: the synthesis of the nitro precursor followed by its reduction.
Reaction: Nucleophilic aromatic substitution of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate.
Experimental Protocol: To a solution of 5-bromo-2-nitropyridine (1 equivalent) and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is added a base, typically triethylamine (1.5 equivalents). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Reaction: Palladium-catalyzed hydrogenation of the nitro group to an amine.
Experimental Protocol: In a hydrogenation vessel, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent) is dissolved in anhydrous ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 wt%) is added to the solution.[1] The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (using a balloon or a pressurized system) at room temperature for 3 to 16 hours.[1] The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas like nitrogen or argon. The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure to yield this compound as a solid, which is often of high purity (>97% yield) and may not require further purification.[1][2]
References
Technical Whitepaper: The Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Development of Targeted Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical intermediate in the synthesis of potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. While this compound itself is not an active pharmaceutical ingredient (API) with a direct mechanism of action, its molecular scaffold is fundamental to the creation of targeted therapies for hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. This guide will focus on the mechanism of action of Palbociclib, a prominent API synthesized from this intermediate, to illustrate the ultimate biological impact of this chemical building block.
Introduction to this compound
This compound (CAS 571188-59-5) is a heterocyclic organic compound widely recognized as a key building block in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected piperazine and an aminopyridine moiety, makes it a versatile precursor for the synthesis of various kinase inhibitors.[1][2] Notably, it is a crucial intermediate in the manufacture of the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib.[3][4][5][6] The primary function of this compound is to serve as a scaffold, which, through further chemical reactions, is elaborated into a final, biologically active molecule.[5][7] Therefore, to understand its significance, one must examine the mechanism of the drugs it helps create.
Core Mechanism of Action: Palbociclib, a CDK4/6 Inhibitor
Palbociclib (marketed as Ibrance) is a first-in-class, orally available, and highly selective inhibitor of CDK4 and CDK6.[8][9][10] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[9][11]
The CDK4/6-Rb Signaling Pathway
The progression of a cell from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Retinoblastoma protein (Rb).[1][8][12]
-
Activation: In response to mitogenic signals, D-type cyclins are expressed and form complexes with CDK4 and CDK6.[13]
-
Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.[12][13][14]
-
E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.[1][12][14]
-
Gene Transcription: Free E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[12][14]
In many HR-positive breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[13]
Inhibition by Palbociclib
Palbociclib exerts its therapeutic effect by specifically inhibiting the kinase activity of CDK4 and CDK6.[1][8][9] By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of Rb.[1][12][13] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of target genes, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][10][12] This cytostatic effect ultimately suppresses the growth of cancer cells.[15]
Quantitative Data on Palbociclib Activity
The potency and selectivity of Palbociclib have been characterized through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of Palbociclib
| Kinase Target | IC₅₀ (nM) |
| CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 |
| Other Kinases | >10,000 |
| Data compiled from publicly available pharmacological studies. |
Table 2: Cell Line Proliferation Inhibition by Palbociclib
| Cell Line | Cancer Type | Rb Status | IC₅₀ (nM) |
| MCF-7 | Breast (ER+, HER2-) | Proficient | 79.4 - 148 |
| T47D | Breast (ER+, HER2-) | Proficient | Varies |
| MDA-MB-453 | Breast (TNBC, AR+) | Proficient | 49.0 (for Ribociclib) |
| MDA-MB-231 | Breast (TNBC) | Proficient | 432 |
| MDA-MB-468 | Breast (TNBC) | Negative | No significant effect |
| IC₅₀ values can vary based on assay conditions and duration. Data sourced from multiple studies.[14][16][17][18] |
Key Experimental Protocols
The characterization of a CDK4/6 inhibitor like Palbociclib relies on a suite of standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the target kinase activity.
-
Objective: To determine the IC₅₀ value of Palbociclib against recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Palbociclib in DMSO. Further dilute in kinase buffer to the desired final concentration (ensure final DMSO concentration is ≤1%).[13]
-
Reaction Setup: In an assay plate, add the kinase enzyme, Rb substrate, and diluted Palbociclib to the assay buffer.[19]
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP (often near the Kₘ value).[13]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40-60 minutes).[13][19]
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent and a plate reader.[13][19]
-
Analysis: Calculate the percent inhibition for each Palbociclib concentration relative to a vehicle (DMSO) control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[13][19]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle following drug treatment.
-
Objective: To confirm that Palbociclib induces G1 cell cycle arrest.
-
Materials:
-
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of Palbociclib or vehicle control for 24-48 hours.[20]
-
Harvesting: Trypsinize the cells, wash with ice-cold PBS, and collect the cell pellet via centrifugation.[20]
-
Fixation: Resuspend the pellet in ice-cold PBS and add dropwise into ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[20]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[20]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[20]
-
Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20] An accumulation of cells in the G0/G1 phase indicates G1 arrest.
-
Western Blotting for Rb Phosphorylation
This technique directly measures the phosphorylation status of Rb, the key downstream target of CDK4/6.
-
Objective: To demonstrate that Palbociclib inhibits the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811).
-
Materials:
-
Treated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[20][21]
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.[21]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin (loading control).[21]
-
HRP-conjugated secondary antibody.[21]
-
ECL detection reagent.
-
-
Procedure:
-
Protein Extraction: Lyse cells treated with Palbociclib or vehicle in RIPA buffer and determine protein concentration using the BCA assay.[20][21]
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[21]
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phospho-Rb signal relative to total Rb and the loading control indicates successful target inhibition.[22][23][24]
-
Conclusion
While this compound is a chemically significant but biologically inert intermediate, its true value is realized in its role as a foundational scaffold for potent, targeted anticancer agents. The detailed mechanism of Palbociclib—selective inhibition of CDK4/6, prevention of Rb phosphorylation, and subsequent G1 cell cycle arrest—showcases the sophisticated biological outcomes that originate from this versatile chemical building block. For researchers in drug discovery and development, understanding the journey from a simple intermediate to a complex, life-saving therapeutic provides critical insight into the structure-activity relationships that govern modern pharmacology.
References
- 1. droracle.ai [droracle.ai]
- 2. leapchem.com [leapchem.com]
- 3. This compound | 571188-59-5 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. cphi-online.com [cphi-online.com]
- 6. nbinno.com [nbinno.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Palbociclib - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Overview
Introduction
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of several potent and selective kinase inhibitors. While direct quantitative biological activity data for this intermediate is not extensively reported in public literature, its integral role in the structure of highly successful therapeutic agents, particularly in the realm of oncology, underscores its biological relevance. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its contribution to the activity of the final drug products it is used to synthesize, namely the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.
The Aminopyridine-Piperazine Scaffold: A Privileged Structure in Kinase Inhibition
The chemical structure of this compound features an aminopyridine ring linked to a piperazine moiety. This combination is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The aminopyridine portion can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The piperazine group often serves as a versatile linker, allowing for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Role as a Key Intermediate in the Synthesis of CDK4/6 Inhibitors
The primary significance of this compound lies in its use as a pivotal intermediate in the synthesis of the FDA-approved cancer therapeutics Palbociclib and Ribociclib.[][2] These drugs are potent and selective inhibitors of CDK4 and CDK6, two key enzymes that regulate cell cycle progression.
Mechanism of Action of Derived CDK4/6 Inhibitors
CDK4 and CDK6, in complex with Cyclin D, play a critical role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby committing the cell to division. In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.
Palbociclib and Ribociclib, synthesized from the title compound, competitively inhibit the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to E2F. This complex prevents the transcription of E2F target genes, leading to a cell cycle arrest at the G1/S checkpoint and thereby inhibiting tumor cell proliferation.[3][4][5]
Quantitative Biological Activity of Derived Compounds
While specific biological activity data for this compound is scarce, the potent activity of its derivatives, Palbociclib and Ribociclib, highlights the favorable geometric and electronic properties imparted by this core scaffold. The following table summarizes the in vitro inhibitory activity of these drugs against their primary targets.
| Compound | Target | IC50 (nM) |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| Ribociclib | CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 39 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are representative protocols for the biological evaluation of CDK4/6 inhibitors, illustrating the methodologies used to determine the biological activity of compounds derived from the title intermediate.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the ability of a compound to inhibit the enzymatic activity of CDK4/6. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, Rb substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7][8]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[9][10]
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for a desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3][11]
Visualizations
CDK4/6 Signaling Pathway and Inhibition
Caption: Mechanism of CDK4/6 inhibition leading to cell cycle arrest.
Experimental Workflow for Determining Cell Viability (IC50)
Caption: Workflow for a cell-based MTT assay to determine IC50 values.
Conclusion
This compound is a quintessential example of a key building block in modern, targeted drug discovery. While it may not possess potent biological activity in its own right, its structural features are paramount to the efficacy of the final drug products. The aminopyridine-piperazine scaffold provides an optimal framework for potent and selective inhibition of kinases, as evidenced by the clinical success of CDK4/6 inhibitors Palbociclib and Ribociclib. The methodologies outlined herein represent the standard approaches for evaluating the biological activity of such compounds, providing a clear pathway from a synthetic intermediate to a life-saving therapeutic. Further research into derivatives of this versatile scaffold may yield novel inhibitors for a range of other kinase targets, solidifying its importance in the field of medicinal chemistry.
References
- 2. cphi-online.com [cphi-online.com]
- 3. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.jp [promega.jp]
- 9. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key pharmaceutical intermediate, notably utilized in the synthesis of the targeted cancer therapy drug, Ribociclib. A thorough understanding of its solubility characteristics is crucial for its handling, formulation, and reaction optimization in drug development processes. This document provides a concise overview of the available solubility data for this compound, along with a general experimental protocol for solubility determination.
Solubility Data
| Solvent | Solubility Description |
| Water | Sparingly soluble / Poorly soluble[1] |
| Dichloromethane | Good solubility[1] |
| Chloroform | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Good solubility / Slightly Soluble[1] |
| Methanol | Very Slightly Soluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory practices for solubility assessment.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Temperature-controlled water bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of the solvent in a test tube.
-
Seal the test tube to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a micropipette.
-
Filter the supernatant using a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Logical Workflow and Visualizations
As a pharmaceutical intermediate, this compound is a precursor in multi-step syntheses. The following diagram illustrates a generalized synthetic pathway where this compound serves as a key building block.
Caption: Generalized synthesis workflow for an Active Pharmaceutical Ingredient (API).
The experimental determination of solubility follows a structured workflow to ensure accurate and reproducible results.
Caption: Experimental workflow for determining the solubility of a compound.
References
Spectroscopic Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the key pharmaceutical intermediate, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound, with the CAS number 571188-59-5, is a crucial building block in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, along with standardized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the available mass spectrometry data and predicted NMR data for this compound.
Mass Spectrometry Data
Mass spectrometry (MS) confirms the molecular weight of the compound. The data presented below is consistent with the expected molecular formula C₁₄H₂₂N₄O₂ (Molecular Weight: 278.35 g/mol ).[4][5]
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 |
| Mass Spectrum (ESI-MS) | [M+H]⁺: 279 |
Table 1: Mass Spectrometry Data for this compound.[1]
Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the lack of publicly available experimental NMR spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using computational algorithms and serve as a valuable reference for spectral assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.05 | dd | 1H | Ar-H |
| 6.49 | d | 1H | Ar-H |
| 4.35 | s (br) | 2H | -NH₂ |
| 3.58 | t | 4H | Piperazine -CH₂-N |
| 2.98 | t | 4H | Piperazine -CH₂-N |
| 1.48 | s | 9H | tert-Butyl -CH₃ |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 157.5 | C=O (Carbamate) |
| 154.8 | Ar-C |
| 147.2 | Ar-C |
| 139.8 | Ar-C |
| 123.5 | Ar-C |
| 107.9 | Ar-C |
| 80.0 | C(CH₃)₃ (tert-Butyl) |
| 50.5 | Piperazine -CH₂ |
| 44.0 | Piperazine -CH₂ |
| 28.5 | C(CH₃)₃ (tert-Butyl) |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocols
The following sections detail standardized methodologies for acquiring NMR and MS spectra for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 or 500 MHz)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Solvent for sample dissolution (e.g., Methanol, Acetonitrile)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent.
-
Infusion: Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique such as ESI to generate protonated molecular ions ([M+H]⁺).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.
References
The Crucial Role of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Synthesis of Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a critical starting material in the synthesis of Palbociclib, a leading therapeutic agent in the treatment of HR-positive, HER2-negative advanced breast cancer. This document outlines the physicochemical properties of this key intermediate, detailed experimental protocols for its synthesis and subsequent conversion to Palbociclib, and the underlying biological pathway targeted by the final drug.
Physicochemical Properties of the Starting Material
This compound is a pivotal building block in the multi-step synthesis of Palbociclib.[1][2] Its purity and precise chemical structure are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
| Property | Value | Reference |
| CAS Number | 571188-59-5 | [1][2][3] |
| Molecular Formula | C14H22N4O2 | [1][3] |
| Molecular Weight | 278.35 g/mol | [3] |
| Appearance | Yellow to colorless white solid/powder | [1][3] |
| Melting Point | 130-132°C | [1] |
| Purity (Assay) | ≥98.0% | [4] |
| Loss on Drying | ≤1.0% | [4] |
Synthesis of this compound
A novel and efficient one-step synthesis of the title compound has been developed, offering a significant improvement over traditional multi-step processes by shortening the synthesis path and reducing byproducts.[5]
Experimental Protocol: One-Step Photocatalytic Synthesis
This method utilizes a photocatalyst to directly couple 2-aminopyridine with piperazine-1-carboxylic acid tert-butyl ester.[3][5]
Reagents and Materials:
-
2-Aminopyridine
-
Piperazine-1-carboxylic acid tert-butyl ester (1-BOC-piperazine)
-
Acridine salt visible light catalyst
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical
-
Anhydrous 1,2-dichloroethane (solvent)
-
Oxygen
-
Blue LED light source
Procedure:
-
To a reaction vessel containing anhydrous 1,2-dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, the acridine salt visible light catalyst, and TEMPO.[3]
-
Replace the atmosphere in the reaction vessel with oxygen three times.[3]
-
Irradiate the reaction mixture with a blue LED light for 10 hours.[3]
-
Upon completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to yield the final product as a colorless white solid.[3]
Yield: 95%[3]
Characterization Data:
-
¹H-NMR (300MHz, d⁶-DMSO): 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s).[5]
-
HRMS (M+H⁺): 279.1820.[5]
Conversion to Palbociclib Intermediate
The synthesized this compound is then coupled with a substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivative in a crucial step towards the final Palbociclib molecule.
Experimental Protocol: SNAr Coupling Reaction
This procedure details the nucleophilic aromatic substitution (SNAr) reaction to form the core structure of Palbociclib.[6]
Reagents and Materials:
-
This compound
-
6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene (solvent)
-
Methanol (for co-distillation and washing)
Procedure:
-
In a reaction vessel, prepare a mixture of this compound (158.9 g) and toluene (600 ml) and cool to -5° to 5° C.[7]
-
Slowly add Lithium bis(trimethylsilyl)amide (611.8 ml) to the cooled mixture.[7]
-
Separately, dissolve 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml) and add this solution slowly to the reaction mixture while maintaining the temperature at -5° to 5° C.[7]
-
Stir the reaction mixture at this temperature.[7]
-
Raise the temperature of the reaction mixture to 25-35°C and continue stirring.[7]
-
Distill off the solvent completely and then co-distill with methanol.[7]
-
Add methanol (400 ml) to the resulting compound at 25-35°C and stir.[7]
-
The resulting intermediate is tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino)pyridin-3-yl)piperazine-1-carboxylate, which is then hydrolyzed to yield Palbociclib.[7]
Palbociclib's Mechanism of Action: Targeting the CDK4/6-Rb Pathway
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9] These kinases are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[9][10]
In hormone receptor-positive (HR+) breast cancer, estrogen signaling and other proliferative signals lead to the formation of a complex between CDK4/6 and Cyclin D1.[11] This complex then phosphorylates the retinoblastoma (Rb) tumor suppressor protein.[11][12] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for entry into the S phase, leading to cell division.[10][12]
Palbociclib works by inhibiting the kinase activity of the CDK4/6-Cyclin D1 complex, thereby preventing the phosphorylation of Rb.[9][10] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and inducing cell cycle arrest.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tdcommons.org [tdcommons.org]
- 8. Phase 2 Study of Palbociclib in Patients with Tumors with CDK4 or CDK6 Amplification: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol Z1C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Abstract
This document provides detailed experimental protocols for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the preparation of various pharmaceutically active compounds.[1][2][3] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details three distinct synthetic routes: a two-step synthesis involving iodination and subsequent Buchwald-Hartwig amination, a one-step photocatalytic synthesis, and a synthesis via the reduction of a nitro-pyridine intermediate. All quantitative data is summarized for easy comparison, and a visual workflow of the two-step synthesis is provided.
Introduction
This compound (CAS No. 571188-59-5) is a pivotal building block in medicinal chemistry.[1] Its structure, incorporating a protected piperazine moiety and an aminopyridine core, makes it a valuable precursor for the synthesis of targeted therapies. Notably, it is a key intermediate in the synthesis of the targeted cancer drug Ribociclib, which is used in the treatment of ER-positive and HER2-negative breast cancer.[1] The following protocols provide reliable methods for the preparation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H22N4O2[4][5] |
| Molecular Weight | 278.35 g/mol [4][5] |
| Appearance | Colorless white solid[4] |
| Melting Point | 130-132 °C[6] |
| CAS Number | 571188-59-5[4] |
Experimental Protocols
Three distinct protocols for the synthesis of this compound are presented below.
Protocol 1: Two-Step Synthesis via Iodination and Buchwald-Hartwig Amination
This protocol follows a two-step sequence: the iodination of 2-aminopyridine followed by a palladium-catalyzed Buchwald-Hartwig amination with tert-butyl piperazine-1-carboxylate.[7]
Step 1: Synthesis of 2-amino-5-iodopyridine
Materials:
-
2-aminopyridine
-
Potassium iodate (KIO3)
-
Concentrated sulfuric acid (90-100%)
-
Potassium iodide (KI) solution (35-37%)
-
Potassium hydroxide (KOH) solution (22%)
Procedure:
-
In a suitable reaction vessel, add 2-aminopyridine and potassium iodate to a solution of concentrated sulfuric acid, maintaining the temperature between 20 and 30 °C.[7]
-
Slowly add the potassium iodide solution dropwise to the reaction mixture over a period of 0.5-3 hours.[7]
-
After the addition is complete, continue to stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction mixture and adjust the pH to 8-9 using a 22% potassium hydroxide solution to precipitate the crude product.[7]
-
Filter the resulting solid, wash with water, and dry to obtain the crude 2-amino-5-iodopyridine.[7]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
2-amino-5-iodopyridine (from Step 1)
-
tert-butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide, K2CO3, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-iodopyridine, tert-butyl piperazine-1-carboxylate, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Quantitative Data Summary for Protocol 1
| Parameter | Step 1: Iodination | Step 2: Buchwald-Hartwig Amination |
| Key Reagents | 2-aminopyridine, KIO3, KI | 2-amino-5-iodopyridine, tert-butyl piperazine-1-carboxylate |
| Catalyst | - | Pd2(dba)3 |
| Ligand | - | Xantphos |
| Base | - | Sodium tert-butoxide |
| Solvent | Concentrated H2SO4 | Toluene |
| Temperature | 20-30 °C | 80-120 °C |
| Reaction Time | 0.5-3 hours (addition) | Varies (monitor by TLC/HPLC) |
| Yield | High (not specified) | High (not specified) |
Protocol 2: One-Step Photocatalytic Synthesis
This protocol describes a direct, one-step synthesis using a photocatalyst.[8]
Materials:
-
2-aminopyridine
-
tert-butyl piperazine-1-carboxylate
-
Acridine salt photocatalyst
-
Oxidant (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxy free radical - TEMPO)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Oxygen source
Procedure:
-
In a reaction vessel, combine 2-aminopyridine, tert-butyl piperazine-1-carboxylate, the acridine salt photocatalyst, and the oxidant in the anhydrous solvent.[4][8]
-
Replace the atmosphere in the reaction vessel with oxygen by bubbling the gas through the solution or by using a balloon.[4]
-
Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) for approximately 10 hours.[4]
-
Upon completion of the reaction (monitored by TLC or HPLC), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.[4]
Quantitative Data Summary for Protocol 2
| Parameter | Value |
| Key Reagents | 2-aminopyridine, tert-butyl piperazine-1-carboxylate |
| Catalyst | Acridine salt photocatalyst |
| Oxidant | TEMPO |
| Solvent | 1,2-dichloroethane |
| Temperature | Room temperature (light-induced) |
| Reaction Time | 10 hours[4] |
| Yield | Up to 95%[4] |
Protocol 3: Synthesis via Reduction of a Nitro-Pyridine Intermediate
This protocol involves the reduction of a nitro-substituted precursor.[1]
Materials:
-
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Anhydrous ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in anhydrous ethanol.[1]
-
Carefully add the 10% Pd/C catalyst to the solution.[1]
-
Evacuate the vessel and backfill with hydrogen gas (an H2 balloon can be used).[1]
-
Stir the reaction mixture vigorously at room temperature for 3-16 hours, or until the reaction is complete as indicated by TLC or HPLC.[1]
-
Once the reaction is complete, carefully remove the hydrogen atmosphere and replace it with an inert gas like nitrogen.[1]
-
Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the palladium catalyst.[1]
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the desired product.[1]
Quantitative Data Summary for Protocol 3
| Parameter | Value |
| Starting Material | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
| Catalyst | 10% Palladium on carbon |
| Reagent | Hydrogen gas |
| Solvent | Anhydrous ethanol |
| Temperature | Room temperature |
| Reaction Time | 3-16 hours[1] |
| Yield | Up to 97%[1] |
Characterization Data
The synthesized this compound can be characterized by the following methods:
-
¹H-NMR (300MHz, d⁶-DMSO): δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s).[8]
-
High-Resolution Mass Spectrometry (HRMS) (M+H⁺): 279.1820.[8]
-
Mass Spectrometry (MS) (M+H)⁺: 279.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis protocol (Protocol 1).
Caption: Two-step synthesis of the target compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
-
Reactions under pressure (hydrogenation) should be performed with appropriate safety shields and monitoring.
Conclusion
The protocols described herein provide effective and reproducible methods for the synthesis of this compound. The choice of protocol may depend on the availability of starting materials, equipment, and desired scale of the synthesis. The two-step method offers a classic and robust approach, while the photocatalytic method provides a more direct route with high yields. The reduction method is also highly efficient if the nitro-precursor is readily available.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 7. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The protocols outlined below are based on established synthetic methodologies and are designed to yield high-purity material suitable for downstream applications.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of biological data. The purification methods described herein are designed to remove unreacted starting materials, catalysts, and by-products from the crude reaction mixture.
Purification Strategies
The selection of a suitable purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Two primary methods are commonly employed for the purification of this compound:
-
Catalyst Removal and Concentration: This is a straightforward workup procedure typically used after the catalytic hydrogenation of the corresponding nitro-precursor. It is effective for removing the solid catalyst and isolating the crude product.
-
Column Chromatography: For higher purity requirements, column chromatography is the method of choice. It allows for the separation of the target compound from closely related impurities.
Data Presentation
The following table summarizes the quantitative data associated with the described purification methods.
| Purification Method | Yield | Purity | Physical Form | Reference |
| Catalyst Removal and Concentration | ~97% | Not specified | Solid | [1] |
| Column Chromatography | ~95% | >97% | Colorless white solid | [4] |
Experimental Protocols
Protocol 1: Purification by Catalyst Removal and Concentration
This protocol is suitable for the initial workup of the reaction mixture following the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Materials:
-
Crude reaction mixture containing this compound
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous ethanol (or other suitable solvent from the reaction)
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Prepare a pad of diatomaceous earth in a filter funnel.
-
Wet the pad with the reaction solvent (e.g., anhydrous ethanol).
-
Carefully filter the reaction mixture through the pad of diatomaceous earth to remove the palladium-carbon catalyst.[1]
-
Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the solid product.[1]
-
Dry the resulting solid under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when high purity of the final product is required.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate or dichloromethane/methanol)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Begin the elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Monitoring: Monitor the separation by running TLC on the collected fractions. Visualize the spots under a UV lamp.
-
Product Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product as a colorless white solid.[4]
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for Purification by Catalyst Removal and Concentration.
Caption: Workflow for Purification by Column Chromatography.
References
Application Notes and Protocols for the Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) inhibitor, Palbociclib, used in the treatment of certain types of breast cancer. The purity and quality of this intermediate are critical for the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.
Compound Information:
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-(6-aminopyridin-3-yl)piperazine |
| CAS Number | 571188-59-5 |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
Analytical Techniques and Data
A comprehensive analysis of this compound typically involves a combination of chromatographic and spectroscopic methods to confirm its identity, purity, and quantity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is commonly employed.
Table 1: Representative HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~ 12-15 minutes (method dependent) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and selective method for the identification and quantification of the target compound and its potential impurities.
Table 2: Representative LC-MS Parameters
| Parameter | Condition |
| Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) |
| Expected [M+H]⁺ | m/z 279.18 |
| Expected [M+Na]⁺ | m/z 301.16 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the compound's identity.
Table 3: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.41 | s | 9H | -C(CH₃)₃ | |
| 2.85 - 2.95 | m | 4H | Piperazine-H | |
| 3.40 - 3.50 | m | 4H | Piperazine-H | |
| 5.75 | s | 2H | -NH₂ | |
| 6.45 | d | 1H | Pyridine-H | |
| 7.05 | dd | 1H | Pyridine-H | |
| 7.70 | d | 1H | Pyridine-H | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 28.0 | -C(CH₃)₃ | |||
| 43.5 | Piperazine-C | |||
| 49.0 | Piperazine-C | |||
| 78.5 | -C(CH₃)₃ | |||
| 107.5 | Pyridine-C | |||
| 125.0 | Pyridine-C | |||
| 137.0 | Pyridine-C | |||
| 140.0 | Pyridine-C | |||
| 154.0 | C=O | |||
| 157.5 | Pyridine-C |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Representative FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 2975 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1680 | Strong | C=O Stretch (Carbamate) |
| 1600 - 1450 | Medium | C=C and C=N Stretch (Aromatic Ring) |
| 1250 | Strong | C-N Stretch |
| 1170 | Strong | C-O Stretch |
Experimental Protocols
HPLC Method Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.
-
Inject the prepared sample and run the gradient program as detailed in Table 1.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the main compound based on its retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
LC-MS Method Protocol
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of LC-MS grade water and mix.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile and mix.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase composition.
-
-
Instrumentation and Analysis:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Inject the sample.
-
Acquire data in both full scan and SIM mode (monitoring for m/z 279.18).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ ion.
-
Confirm the identity of the peak by comparing the retention time and the mass spectrum with a reference standard.
-
Visualizations
General Analytical Workflow
Caption: General workflow for the analysis of the target compound.
LC-MS Analysis Pathway
Caption: Logical flow of the LC-MS analytical technique.
Application Notes and Protocols: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a pivotal intermediate in medicinal chemistry, primarily recognized for its role as a key building block in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.[1][2][3] These inhibitors, namely Palbociclib (Ibrance) and Ribociclib (Kisqali), are at the forefront of targeted cancer therapies, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5] The structural motif of an aminopyridine-piperazine core provided by this intermediate is crucial for the potent and selective activity of the final drug molecules.[6]
This document provides detailed application notes on its use in the synthesis of these prominent anticancer agents, along with experimental protocols and relevant biological data for the final compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 571188-59-5 | [7] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [7] |
| Molecular Weight | 278.35 g/mol | [7] |
| Appearance | Solid (white or off-white) | [8] |
| Melting Point | 130-132 °C | [8] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like dichloromethane | [8] |
Application in the Synthesis of CDK4/6 Inhibitors
The primary and most significant application of this compound is as a precursor in the synthesis of Palbociclib and Ribociclib.[1][4] The synthesis involves a crucial coupling reaction between this intermediate and a substituted pyrimidine core.
Synthetic Pathway Overview
The general synthetic scheme involves the coupling of the aminopyridine nitrogen of this compound with a halogenated pyrimidine derivative, followed by the deprotection of the Boc group on the piperazine ring.
Experimental Protocols
Synthesis of this compound
There are several reported methods for the synthesis of the title compound. One common method involves the reduction of a nitro-precursor.[1]
Protocol: Reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate [1]
-
To a solution of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as ethanol, add a palladium on carbon catalyst (Pd/C, 10% w/w).
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Synthesis of Palbociclib from the Intermediate
Protocol: Buchwald-Hartwig Coupling followed by Deprotection [9]
-
Coupling: In a reaction vessel, combine this compound (1 equivalent), 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP) in an appropriate solvent (e.g., toluene).
-
Add a base, such as sodium tert-butoxide, and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the Boc-protected Palbociclib.
-
Deprotection: Dissolve the Boc-protected Palbociclib in a suitable solvent (e.g., methanol or dichloromethane) and add a strong acid, such as hydrochloric acid or trifluoroacetic acid.[9]
-
Stir the reaction at room temperature until the deprotection is complete.
-
The product, Palbociclib, can be isolated by precipitation and filtration, or by neutralization and extraction.
Synthesis of Ribociclib from the Intermediate
Protocol: Nucleophilic Aromatic Substitution followed by Deprotection [10]
-
Coupling: To a solution of this compound (1 equivalent) and 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.1 equivalents) in a suitable solvent like toluene, add a strong base such as lithium hexamethyldisilazide (LiHMDS).[10]
-
The reaction is stirred at an appropriate temperature until completion.
-
The reaction is quenched and the Boc-protected Ribociclib is isolated through standard workup procedures.
-
Deprotection: The Boc-protected Ribociclib is dissolved in a solvent and treated with a strong acid (e.g., aqueous hydrochloric acid) to remove the Boc protecting group.[10]
-
Ribociclib is then isolated and purified.
Biological Activity of Final Products
The ultimate application of this compound lies in the potent biological activity of the CDK4/6 inhibitors synthesized from it.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference |
| Palbociclib | CDK4 | 9-11 | [11] |
| CDK6 | 15 | [11] | |
| Ribociclib | CDK4 | 10 | [12] |
| CDK6 | 39 | [12] |
Clinical Efficacy in Breast Cancer
The clinical utility of Palbociclib and Ribociclib is well-established through numerous clinical trials.
| Drug Combination | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Palbociclib + Letrozole | PALOMA-1 | ER+/HER2- advanced breast cancer | 20.2 months vs 10.2 months with letrozole alone | 37.5 months vs 33.3 months with letrozole alone | [13] |
| Palbociclib + Letrozole | PALOMA-2 | ER+/HER2- advanced breast cancer | Not reached in palbociclib arm vs 14.5 months in placebo arm | Median OS of 53.9 months with palbociclib + letrozole vs 51.2 months with placebo + letrozole | [14] |
| Ribociclib + Letrozole | MONALEESA-2 | HR+/HER2- advanced breast cancer | Not reached in ribociclib arm vs 14.7 months in placebo arm | Data immature at time of PFS analysis | [15] |
| Ribociclib + Aromatase Inhibitor | NATALEE | HR+/HER2- early breast cancer | 3-year invasive disease-free survival rate of 90.7% with ribociclib vs 87.6% without | Data immature | [16][17] |
Signaling Pathway
Palbociclib and Ribociclib function by inhibiting the CDK4/6-Cyclin D-Rb pathway, which is a key regulator of the cell cycle. Inhibition of this pathway prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and thereby inhibiting cancer cell proliferation.[11][18]
Conclusion
This compound is a high-value intermediate in medicinal chemistry. Its primary application in the synthesis of the CDK4/6 inhibitors Palbociclib and Ribociclib underscores its importance in the development of targeted cancer therapies. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. vianachem.com [vianachem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. nbinno.com [nbinno.com]
- 5. karger.com [karger.com]
- 6. worldscientific.com [worldscientific.com]
- 7. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Supplier China | High Purity, Specifications, Safety Data, Price & Bulk Purchase [pipzine-chem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer [jhoponline.com]
- 16. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 17. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
Using tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), a key pharmaceutical intermediate. Its primary application lies in the synthesis of highly targeted kinase inhibitors, including the FDA-approved drugs Palbociclib and Ribociclib, which are pivotal in the treatment of certain types of cancer. This document outlines the synthesis of the intermediate itself, its subsequent use in the preparation of these active pharmaceutical ingredients (APIs), and the biological context of the signaling pathways these drugs target.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its structure, featuring a reactive aminopyridine moiety and a Boc-protected piperazine, allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of complex molecules.[1] This intermediate is particularly crucial for the development of drugs that target cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation and oncogenic signaling.[1][2][3][4]
Key Applications:
-
Kinase Inhibitor Development: A fundamental component in the synthesis of CDK4/6 inhibitors like Palbociclib and Ribociclib.[2][3][4][5]
-
Anti-Cancer Agents: Used in the creation of various pyridine-piperazine scaffolds for anti-cancer drug discovery.[1]
-
CNS-Active Drugs: The piperazine moiety contributes to the potential for developing neuropharmacological agents.[1]
-
Fragment-Based Drug Design (FBDD): Its structure is considered a "privileged fragment" in FBDD for lead optimization.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 571188-59-5 | [6] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [6] |
| Molecular Weight | 278.35 g/mol | [6] |
| Appearance | Light yellow to brown powder or solid | [1][7] |
| Melting Point | 130-132 °C | [3] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol and dichloromethane. | [3][7] |
| Stability | Stable under normal conditions. | [7] |
Synthesis of this compound
There are several reported methods for the synthesis of this intermediate. Two common approaches are detailed below.
Method 1: Catalytic Hydrogenation
This method involves the reduction of a nitro-substituted precursor.
Experimental Protocol:
-
To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol).[5]
-
Add 10% palladium on carbon (Pd/C) catalyst (50% wet, 1.0 g) and anhydrous ethanol (100 mL).[5]
-
Evacuate the flask and backfill with hydrogen gas (using a hydrogen balloon).[5]
-
Stir the reaction mixture vigorously at room temperature for 3 to 16 hours.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully evacuate the hydrogen and purge the system with nitrogen.[5]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Concentrate the filtrate under reduced pressure to yield the product.[5]
| Parameter | Value | Reference(s) |
| Yield | 97% | [5] |
| Purity | >98% (typically) | |
| Mass Spec Data | [M+H]⁺ 279 | [5] |
Method 2: Photocatalytic Synthesis
This is a more recent, one-step method that avoids the use of heavy metals in the primary reaction.
Experimental Protocol:
-
In a reaction vessel, combine 2-aminopyridine, piperazine-1-tert-butyl formate, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) in anhydrous dichloroethane.[8]
-
Purge the reaction environment with oxygen three times.[8]
-
Irradiate the mixture with a blue LED light for 10-15 hours.[8][9]
-
After the reaction is complete, concentrate the filtrate.[8][9]
-
Purify the crude product by column chromatography to obtain the final product as a colorless to white solid.[8][9]
| Parameter | Value | Reference(s) |
| Yield | 92-95% | [8][9] |
Application in the Synthesis of Kinase Inhibitors
Synthesis of Palbociclib
Palbociclib is a CDK4/6 inhibitor used to treat HR-positive, HER2-negative breast cancer.[10] The synthesis involves a condensation reaction followed by deprotection.
Experimental Protocol:
Step 1: Condensation
-
In a suitable reaction vessel, dissolve this compound (158.9 g) in toluene (600 ml) and cool to -5 to 5 °C.[10]
-
In a separate vessel, prepare a mixture of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 ml).[10]
-
Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (611.8 ml) to the cooled solution of the pyridopyrimidinone.[10]
-
Add this mixture to the solution of this compound while maintaining the temperature between -5 to 5 °C and stir.[10]
-
Allow the reaction mixture to warm to 25-35 °C and continue stirring until the reaction is complete (monitored by TLC or LC-MS).[10]
-
Distill off the solvent completely to obtain the crude Boc-protected Palbociclib.[10]
Step 2: Deprotection
-
To the crude product from the previous step, add methanol (1000 ml).[10]
-
Slowly add concentrated hydrochloric acid (100 ml) at 25-30 °C.[10]
-
Heat the mixture to 60-70 °C and stir until the deprotection is complete.[10]
-
Cool the reaction mixture to 0-5 °C to precipitate the Palbociclib hydrochloride salt.[10]
-
Filter the solid, wash with cold methanol, and then treat with water at 50-60 °C to obtain Palbociclib free base.[10]
| Parameter | Value | Reference(s) |
| Molar Ratio (Intermediate:Pyridopyrimidinone) | ~1.5:1 | [10] |
| Purity (Final Product) | >99% |
Synthesis of Ribociclib
Ribociclib is another CDK4/6 inhibitor used in the treatment of advanced breast cancer.[3] Its synthesis often involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol:
-
To a solution of 2-chloro-7-cyclopentyl-N,N-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide in a suitable solvent (e.g., toluene), add this compound.[11]
-
Add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide or LiHMDS).[11]
-
Heat the reaction mixture under an inert atmosphere until the coupling is complete.[11]
-
After completion, perform a work-up to isolate the Boc-protected Ribociclib.
-
Deprotect the Boc group using an acid (e.g., hydrochloric acid in a suitable solvent) to yield Ribociclib.[11]
| Parameter | Value | Reference(s) |
| Yield (Coupling Step) | >80% | [11] |
| Purity (HPLC) | >98% | [11] |
Signaling Pathways and Biological Context
The drugs synthesized using this intermediate, such as Palbociclib and Ribociclib, primarily target the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway, which is a critical regulator of the cell cycle.
CDK4/6 Signaling Pathway in Cancer
In many hormone receptor-positive (HR+) breast cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[2][9][12]
-
Activation: Growth factor signaling (e.g., through PI3K/AKT/mTOR) leads to the expression of Cyclin D.[2]
-
Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.[2]
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.[12]
-
Cell Cycle Progression: Phosphorylated Rb releases the E2F transcription factor, which then promotes the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[12]
-
Inhibition: Palbociclib and Ribociclib are selective inhibitors of CDK4/6. By blocking their kinase activity, these drugs prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[9][12]
Experimental Workflow Diagram
The general workflow from the intermediate to the final drug product and its biological application is summarized below.
Conclusion
This compound is a high-value intermediate for the pharmaceutical industry, particularly in the field of oncology. The protocols provided herein offer a guide for its synthesis and its application in the preparation of potent CDK4/6 inhibitors. Understanding the underlying biological pathways targeted by the final drug products is crucial for the rational design and development of new and improved therapeutics. Researchers and drug development professionals can leverage this versatile intermediate to advance their discovery and development pipelines.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 571188-59-5 [chemicalbook.com]
- 4. cphi-online.com [cphi-online.com]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acendhealth.com [acendhealth.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. tdcommons.org [tdcommons.org]
- 11. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 12. The Role of CDK4/6 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling reactions of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several targeted cancer therapies.[1] The primary reactive site for these coupling reactions is the amino group on the pyridine ring, which readily participates in C-N bond formation.
Synthesis of this compound
The title compound is a crucial building block, and its efficient synthesis is paramount. Two common methods for its preparation are detailed below.
Method A: Catalytic Hydrogenation
This method involves the reduction of a nitro-substituted precursor.
Experimental Protocol:
-
To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon (50% wet, 1.0 g), and anhydrous ethanol (100 mL).[1]
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Upon completion, evacuate the hydrogen gas and backfill with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | [1] |
| Reagents | 10% Pd/C, H₂ | [1] |
| Solvent | Anhydrous Ethanol | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 97% | [1] |
| Mass Spectrometry | [M+H]⁺ = 279 | [1] |
Workflow Diagram:
Coupling Reactions in the Synthesis of Palbociclib
This compound is a key intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor.[2][3] This involves a nucleophilic aromatic substitution or a related coupling reaction.
Method A: Thermal Condensation
This protocol describes a direct condensation reaction.
Experimental Protocol:
-
In a reaction vessel under a nitrogen atmosphere, combine 6-acetyl-8-cyclopentyl-5-methyl-2-methylsulfinyl-pyrido[2,3-d]pyrimidin-7(8H)-one (1.67 g, 5 mmol) and this compound (2.78 g, 10 mmol).[4]
-
Add toluene (50 mL) as the solvent.[4]
-
Heat the reaction mixture to 70-75°C.[4]
-
After the reaction is complete, the solvent is recycled, and diethyl ether is added to precipitate the product.
-
The crude product is recrystallized from n-hexane and ethyl acetate.
Data Presentation:
| Parameter | Value | Reference |
| Coupling Partner | 6-acetyl-8-cyclopentyl-5-methyl-2-methylsulfinyl-pyrido[2,3-d]pyrimidin-7(8H)-one | [4] |
| Solvent | Toluene | [4] |
| Temperature | 70-75°C | [4] |
| Yield | 82.6% (of Palbociclib after hydrolysis) | [4] |
Method B: Base-Mediated Coupling
This method utilizes a strong base to facilitate the coupling.
Experimental Protocol:
-
Prepare a pre-cooled mixture of this compound (158.9 g) in toluene (600 mL) at -5°C to 5°C.[5]
-
Slowly add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 611.8 mL) and 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (100 g) in toluene (400 mL) to the pre-cooled mixture, maintaining the temperature.[5]
-
Stir the reaction at -5°C to 5°C.[5]
-
Raise the temperature to 25-35°C and continue stirring.[5]
-
Distill off the solvent completely.
Data Presentation:
| Parameter | Value | Reference |
| Coupling Partner | 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | [5] |
| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | [5] |
| Solvent | Toluene | [5] |
| Temperature | -5°C to 5°C, then 25-35°C | [5] |
Reaction Scheme:
Coupling Reactions in the Synthesis of Ribociclib
This intermediate is also fundamental to the synthesis of Ribociclib, another CDK inhibitor.[1]
Method A: Base-Mediated Coupling
This protocol employs a strong base for the coupling reaction.
Experimental Protocol:
-
React 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with this compound.
-
Use Lithium hexamethyldisilazide (LiHMDS) as the base.[6]
-
The reaction is carried out in toluene.[6]
-
The subsequent step involves treatment with aqueous hydrochloric acid to yield Ribociclib.[6]
Data Presentation:
| Parameter | Value | Reference |
| Coupling Partner | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | [6] |
| Base | Lithium hexamethyldisilazide (LiHMDS) | [6] |
| Solvent | Toluene | [6] |
| Yield | >80% | [6] |
| Purity (HPLC) | >98.0% | [6] |
Method B: Palladium-Catalyzed Coupling
A transition-metal catalyzed approach is also utilized.
Experimental Protocol:
-
Combine 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanamide, this compound, Pd(OAc)₂, and BINAP in methyl ethyl ketone (MEK).
-
Add Cs₂CO₃ and water.
-
Heat the mixture to reflux for 12 hours.
Data Presentation:
| Parameter | Value | Reference |
| Coupling Partner | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanamide | |
| Catalyst | Pd(OAc)₂ | |
| Ligand | BINAP | |
| Base | Cs₂CO₃ | |
| Solvent | Methyl Ethyl Ketone (MEK) / Water | |
| Temperature | Reflux | |
| Reaction Time | 12 hours | |
| Yield | 88.6% |
Method C: Phase-Transfer Catalysis
This method presents a greener chemistry approach.
Experimental Protocol:
-
To a mixture of the Ribociclib precursor (1.39 g, 5 mmol), this compound (1.46 g, 5 mmol), and Cs₂CO₃ (2.44 g, 7.5 mmol), add toluene (15 mL), water (15 mL), and CTAB (182.2 mg, 0.5 mmol).[7]
-
Stir the mixture at 60°C for 6 hours.[7]
-
At 25°C, add EtOAc (30 mL), filter, and concentrate.[7]
-
To the crude residue, add 7.5 mL of HCl (2 mol/L) and stir for 2 hours for deprotection.[7]
Data Presentation:
| Parameter | Value | Reference |
| Coupling Partner | Ribociclib Precursor | [7] |
| Catalyst | Cetyltrimethylammonium bromide (CTAB) | [7] |
| Base | Cs₂CO₃ | [7] |
| Solvent | Toluene / Water (1:1) | [7] |
| Temperature | 60°C | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | ~70% | [7] |
Logical Relationship Diagram:
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. nbinno.com [nbinno.com]
- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 7. worldscientific.com [worldscientific.com]
Application Notes and Protocols: Derivatization of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of several approved anti-cancer agents. Its structure, featuring a reactive primary aromatic amine on the pyridine ring, provides a versatile handle for a variety of chemical modifications. This allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds targeting a range of biological pathways. This document provides detailed protocols for several key derivatization reactions of this important intermediate, including acylation, sulfonylation, and urea formation, with a focus on its application in the synthesis of CDK4/6 inhibitors.
Biological Context: Targeting the CDK4/6 Pathway
Derivatives of this compound are potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are fundamental regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, these derivative compounds can arrest the cell cycle in the G1 phase, thereby preventing cancer cell division.
Caption: Simplified CDK4/6 Signaling Pathway.
Derivatization Experimental Workflow
The general workflow for the derivatization of this compound involves the reaction of the primary amine with a suitable electrophile, followed by purification and characterization of the product.
Caption: General Derivatization Workflow.
Experimental Protocols
Synthesis of a Palbociclib Precursor via Nucleophilic Aromatic Substitution
This protocol details the coupling of this compound with a pyrimidine derivative, a key step in the synthesis of the CDK4/6 inhibitor Palbociclib.
Materials:
-
This compound
-
6-Acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
Toluene
-
Methanol
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add a solution of 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.1 eq) in toluene.
-
Cool the mixture to -5 to 5 °C.
-
Slowly add a solution of LiHMDS (1.2 eq) while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, warm the reaction to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with methanol, and the resulting solid is collected by filtration.
-
The solid is washed with cold methanol and dried under vacuum to yield the desired product.
General Protocol for N-Acylation
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride (1.1 eq)
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the base (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
General Protocol for Urea Formation
Materials:
-
This compound
-
Isocyanate (1.05 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration and wash with cold THF.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and derivatization of this compound.
| Starting Material | Reaction Type | Reagents | Product | Yield (%) | Purity (%) | Analytical Data (m/z [M+H]⁺) |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | Reduction | H₂, Pd/C, Ethanol | This compound | ~97 | >98 | 279.2 |
| This compound | Nucleophilic Aromatic Substitution | 6-Acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, LiHMDS, Toluene | tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | 80-90 | >98 | 628.3 |
| This compound | N-Acylation (Example) | Acetyl chloride, Triethylamine, DCM | tert-Butyl 4-(6-acetamidopyridin-3-yl)piperazine-1-carboxylate | 85-95 | >95 | 321.2 |
| This compound | N-Sulfonylation (Example) | Benzenesulfonyl chloride, Pyridine, DCM | tert-Butyl 4-(6-(phenylsulfonamido)pyridin-3-yl)piperazine-1-carboxylate | 75-85 | >95 | 419.2 |
| This compound | Urea Formation (Example) | Phenyl isocyanate, THF | tert-Butyl 4-(6-(3-phenylureido)pyridin-3-yl)piperazine-1-carboxylate | 90-98 | >98 | 398.2 |
Note: Yields and purity are representative and may vary depending on reaction scale and purification methods.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols provided herein offer a foundation for the synthesis of novel compounds through acylation, sulfonylation, urea formation, and nucleophilic aromatic substitution. These derivatization strategies enable the fine-tuning of pharmacological properties and the development of next-generation therapeutics.
Application Notes and Protocols for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and experimental use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the context of cancer research and drug development. While not employed as an experimental therapeutic agent itself, this compound is a critical intermediate in the synthesis of targeted cancer therapies, most notably the CDK4/6 inhibitor, Palbociclib.
Application Notes
This compound is a heterocyclic organic compound that serves as a pivotal building block in the multi-step synthesis of various kinase inhibitors.[1] Its primary and most well-documented application is in the production of Palbociclib, a U.S. FDA-approved medication for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The structure of this intermediate, featuring a protected piperazine moiety and a reactive aminopyridine group, makes it an ideal synthon for coupling reactions in the construction of complex drug molecules.
The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen allows for regioselective reactions at the aminopyridine nitrogen. This protecting group can be readily removed under acidic conditions in the final stages of the drug synthesis. The aminopyridine portion of the molecule is crucial for forming the key pharmacophore that interacts with the target kinase.
Beyond its role in Palbociclib synthesis, this compound is a valuable starting material for the development of other novel kinase inhibitors and CNS-active drugs, underscoring its importance in medicinal chemistry and drug discovery pipelines.
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties and purity specifications for this compound.
| Property | Value | Reference |
| CAS Number | 571188-59-5 | [1] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 130-132 °C | [1][4] |
| Boiling Point | 454.1±45.0 °C (Predicted) | [4] |
| Purity | ≥98.5% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via the reduction of its nitro precursor.
Materials:
-
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Anhydrous ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Diatomaceous earth
-
Triple-necked flask and standard glassware for inert atmosphere reactions
-
Filtration apparatus
Procedure:
-
To a 500 mL triple-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium-carbon catalyst (1.0 g, 50% wet), and anhydrous ethanol (100 mL).[6]
-
Evacuate the reaction system and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 16 hours under a hydrogen atmosphere (an H₂ balloon can be used).[6]
-
Upon reaction completion, carefully evacuate the hydrogen gas and backfill the flask with nitrogen.[6]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
The resulting this compound can be purified further by column chromatography if necessary. A typical yield for this reaction is approximately 97%.[6]
References
The Versatile Building Block: Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Modern Drug Discovery
FOR IMMEDIATE RELEASE
Application Note & Protocol
St. Louis, MO – December 23, 2025 – In the landscape of modern organic synthesis and drug development, the strategic use of well-defined building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a bifunctional heterocyclic compound, has emerged as a critical intermediate in the synthesis of numerous clinically significant molecules, most notably in the development of targeted cancer therapies. Its unique structure, featuring a protected piperazine moiety and a reactive aminopyridine, allows for sequential and controlled chemical transformations, making it a highly sought-after component in the synthesis of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of the CDK4/6 inhibitors Palbociclib and Ribociclib. These protocols and data are intended to guide researchers, scientists, and drug development professionals in the effective utilization of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 571188-59-5 | [1][2] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [2][3] |
| Molecular Weight | 278.35 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 130-132 °C | |
| Solubility | Soluble in various organic solvents | |
| IUPAC Name | This compound | [2] |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a nucleophile in cross-coupling reactions. The aminopyridine nitrogen serves as a potent nucleophile for reactions such as Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, enabling the formation of a key C-N bond with various heterocyclic partners. The Boc-protected piperazine nitrogen allows for subsequent deprotection and further functionalization, providing a modular approach to complex molecule synthesis.
Key Reactions and Quantitative Data
The following tables summarize quantitative data for the use of this compound in the synthesis of Palbociclib and Ribociclib intermediates.
Table 1: Synthesis of Palbociclib Intermediate via SNAr Reaction
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | LiHMDS | Toluene/THF | -5 to 25-35 | Not Specified | Not Specified | Not Specified |
| 2-chloro-6-(...)-pyrido[2,3-d]pyrimidin-7(8H)-one derivative | Grignard bases | Not Specified | Not Specified | Not Specified | 38 (initial) | Not Specified |
Table 2: Synthesis of Ribociclib Intermediate via Buchwald-Hartwig Amination
| Electrophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 1 | Not Specified | Not Specified |
| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | LiHMDS | Toluene | 0-10 | Not Specified | >80 | >98 | |
| Ethyl-2-bromo-3-(2-chloro-4-(cyclopentylamino) pyrimidin-5-yl) acrylate | Pd(OAc)₂ / BINAP | K₂CO₃ | MIBK | 95 | 4 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Palbociclib Intermediate)
Materials:
-
This compound (1.05 eq)
-
6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 eq)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of this compound in toluene at -5 to 5 °C, slowly add a solution of 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one and LiHMDS in THF.
-
Stir the reaction mixture at -5 to 5 °C for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Allow the reaction mixture to warm to 25-35 °C and continue stirring until the reaction is complete.
-
Work-up the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired intermediate.
Protocol 2: Synthesis of tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (Ribociclib Intermediate)
Materials:
-
This compound (1.0 eq)
-
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (1.0 eq)
-
Pd₂(dba)₃ (catalytic amount)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (catalytic amount)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous dioxane to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 1 hour or until reaction completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target intermediate.
Signaling Pathway and Mechanism of Action
The primary targets of Palbociclib and Ribociclib are Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases play a crucial role in the G1 phase of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib and Ribociclib are selective inhibitors of CDK4/6. By inhibiting these kinases, they prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][5][6][7][8][9][10][11][12][13][14]
Caption: CDK4/6 Signaling Pathway and Inhibition.
Experimental Workflow
The general workflow for utilizing this compound as a building block in a cross-coupling reaction is depicted below.
Caption: General Experimental Workflow.
Conclusion
This compound is a cornerstone building block in the synthesis of advanced pharmaceutical agents. Its strategic application in cross-coupling reactions has enabled the efficient construction of potent kinase inhibitors like Palbociclib and Ribociclib. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and medicinal chemistry, facilitating the continued development of novel therapeutics.
References
- 1. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 571188-59-5 [chemicalbook.com]
- 5. WO2019142206A1 - An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof - Google Patents [patents.google.com]
- 6. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 7. TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. patents.justia.com [patents.justia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, notably in the preparation of targeted cancer therapies such as Ribociclib and Palbociclib.[1][2][3][4] Adherence to the following guidelines is crucial for ensuring laboratory safety and experimental success.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for handling, storage, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [2][5][6] |
| Molecular Weight | 278.35 g/mol | [2][5][7] |
| Appearance | Solid (white, off-white, or dark yellow) | [6][8] |
| Melting Point | 19 °C or 130-132 °C | [2][8] |
| Boiling Point | 52 °C / 17 mmHg or 454.1±45.0 °C (Predicted) | [2][8] |
| Density | 1.182 g/cm³ | [2][6] |
| Solubility | Poorly soluble in water. Soluble in DMSO (Slightly), Methanol (Very Slightly), and some other organic solvents like dichloromethane. | [6] |
| CAS Number | 571188-59-5 | [2][6] |
Section 2: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification and Classification
This compound is associated with several hazards. Users must review the Safety Data Sheet (SDS) thoroughly before use.[9]
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Source: Aggregated GHS information from multiple suppliers.[5][8][10]
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive safety workflow should be followed to minimize exposure.
Storage and Stability
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat and sources of ignition.[10]
-
Stability : The compound is stable under recommended storage conditions.[11]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[11]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Procedures
-
Spills : Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[11] Use personal protective equipment.[10] Sweep up the spill and place it in a suitable, closed container for disposal.[11] Do not let the product enter drains.[11]
-
Disposal : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
Section 3: Application Notes
This compound is primarily used as a versatile building block in organic synthesis.[1] Its bifunctional nature, featuring a nucleophilic aminopyridine moiety and a Boc-protected piperazine, makes it a valuable precursor for creating complex molecules. Its main application lies in the synthesis of kinase inhibitors for pharmaceutical drug development.[1][2]
Section 4: Experimental Protocols
The following protocols provide a general framework for using this compound in a synthetic chemistry setting.
General Reaction Setup Protocol (for Solid Reagents)
This protocol outlines the standard procedure for setting up a chemical reaction using a solid reagent like this compound.
-
Glassware Preparation : Ensure all glassware (e.g., round-bottom flask, condenser) is clean and oven-dried or flame-dried if the reaction is air or moisture-sensitive.
-
Inert Atmosphere : If required, assemble the glassware and purge with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition :
-
Weigh the required amount of this compound and other solid reagents on weighing paper or in a separate flask.
-
Add the solids to the reaction flask, followed by a magnetic stir bar.
-
-
Solvent Addition : Add the appropriate reaction solvent via a syringe or cannula.
-
Initiate Stirring : Begin stirring to ensure the mixture is homogeneous.
-
Addition of Other Reagents : Add any liquid or dissolved reagents dropwise via a syringe or an addition funnel as required by the specific procedure.
-
Heating/Cooling : If the reaction requires heating or cooling, place the flask in an appropriate bath (e.g., oil bath, ice bath).
-
Reaction Monitoring : Monitor the progress of the reaction using a suitable analytical technique (see Protocol 4.2).
Reaction Monitoring Protocol by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring reaction progress by quantifying the consumption of starting materials and the formation of products.[12]
-
Sample Preparation :
-
Using a syringe, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., mobile phase) to stop the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Analysis :
-
Set up the HPLC with an appropriate column and mobile phase.
-
Use a UV detector set to a wavelength where both the starting material and the expected product absorb.[12]
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
Analyze the chromatogram to observe the decrease in the starting material peak area and the increase in the product peak area over time.
-
General Aqueous Workup and Extraction Protocol
This protocol is used to separate the desired organic product from the reaction mixture.
-
Quenching : Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or an appropriate aqueous solution.
-
Solvent Addition : Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the mixture to dissolve the product.
-
Transfer : Transfer the entire mixture to a separatory funnel.
-
Washing :
-
Add an aqueous wash solution (e.g., water, brine, saturated sodium bicarbonate, or dilute acid) to the separatory funnel. The choice of wash depends on the impurities to be removed.
-
Stopper the funnel, invert, and vent. Shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower layer. The organic layer is typically less dense than aqueous solutions, but this should be confirmed.
-
Repeat the washing process as necessary with different aqueous solutions.
-
-
Drying : Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration :
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.
-
Product Purification Protocol by Column Chromatography
Column chromatography is a standard technique for purifying the crude product based on polarity.[13]
-
Column Preparation :
-
Select an appropriately sized glass column and plug the bottom with glass wool or cotton.[3]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, tapping gently to pack the silica and remove air bubbles.[3]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[13]
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection :
-
Open the stopcock and begin adding the mobile phase (eluent) to the top of the column.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
-
Analysis and Isolation :
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. This compound CAS#: 571188-59-5 [m.chemicalbook.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. echemi.com [echemi.com]
- 11. watson-int.com [watson-int.com]
- 12. benchchem.com [benchchem.com]
- 13. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), a key intermediate in the synthesis of pharmaceuticals like Ribociclib.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are three primary synthetic routes reported in the literature, each with distinct advantages and typical yield ranges:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a widely used method.[3][4] It typically involves the reaction of a halosubstituted 2-aminopyridine with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]
-
Reduction of a Nitro Intermediate: This two-step approach involves the initial synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, followed by the reduction of the nitro group to an amine, often using a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1]
-
Visible Light Photocatalysis: A more recent, one-step method utilizes an acridine salt as a photocatalyst to directly couple 2-aminopyridine with tert-butyl piperazine-1-carboxylate under oxygen and blue LED irradiation.[7][8]
Q2: What kind of yields can I expect from these different synthetic methods?
A2: The expected yields can vary significantly depending on the chosen route and optimization of reaction conditions. The following table summarizes reported yields for each method:
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Buchwald-Hartwig Amination | 2-amino-5-iodopyridine, Boc-piperazine | Pd catalyst, Ligand (e.g., Xantphos), NaOtBu | 80-89% | [5] |
| Reduction of Nitro Intermediate | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 10% Pd/C, H₂ | 97% | [1] |
| Visible Light Photocatalysis | 2-aminopyridine, Boc-piperazine | Acridine salt photocatalyst, TEMPO, O₂ | 95% | [7] |
Q3: What are the critical parameters to control in a Buchwald-Hartwig amination for this synthesis?
A3: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and control of several parameters:[4][6]
-
Palladium Catalyst: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and its oxidation state can influence catalytic activity.
-
Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, Johnphos, Ruphos, Xphos) are crucial for high yields, especially with less reactive aryl halides.[3][5]
-
Base: The choice of base (e.g., NaOtBu, K₂CO₃, K₃PO₄) is critical and should be matched to the substrate and catalyst system. Stronger bases like sodium tert-butoxide often lead to higher reaction rates.[5][9]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.[5]
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is essential for catalyst stability and to prevent side reactions.
Q4: How can the final product be purified?
A4: Purification typically involves a multi-step process. After the reaction is complete, the palladium catalyst is usually removed by filtration through a pad of Celite®.[4] The filtrate is then concentrated, and the crude product is often purified by flash column chromatography on silica gel to yield the final product as a solid.[7][10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the Buchwald-Hartwig amination route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to oxygen or moisture exposure.2. Incorrect choice of ligand or base.3. Insufficient reaction temperature or time. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[6]2. Screen different phosphine ligands and bases. For aminopyridines, bidentate ligands like Xantphos are often effective.[5][11]3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[4] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. The reaction may be running for too long or at too high a temperature.2. The catalyst-ligand complex may not be optimally formed. | 1. Optimize the reaction time by closely monitoring the consumption of starting material.2. Consider using a pre-formed palladium catalyst to ensure consistent activation. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities or starting materials during column chromatography.2. Presence of residual palladium in the final product. | 1. Adjust the solvent system for column chromatography to improve separation. A gradient elution might be necessary.2. After filtration through Celite®, consider an additional aqueous wash (e.g., with a solution of ammonium chloride) to help remove residual metals.[6] |
| Inconsistent Yields | 1. Variability in the quality of starting materials or reagents.2. Inconsistent reaction setup and conditions. | 1. Ensure the purity of starting materials, especially the aminopyridine and Boc-piperazine.2. Standardize the experimental protocol, including reagent addition sequence, stirring speed, and temperature control. |
Experimental Protocols & Workflows
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline based on literature procedures for the palladium-catalyzed amination of a halosubstituted aminopyridine.[5][6]
Materials:
-
2-amino-5-iodopyridine
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 2-amino-5-iodopyridine, Boc-piperazine, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in the anhydrous solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Logic Diagram
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination of a 5-halo-2-aminopyridine with N-Boc-piperazine and the reduction of a tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate precursor. Other reported methods include Nucleophilic Aromatic Substitution (SNAr) and photocatalytic reactions.
Q2: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes?
A2: Low yields in this reaction are often due to catalyst poisoning by the pyridine nitrogen, suboptimal choice of ligand or base, or the presence of impurities. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Q3: I am observing a significant amount of a dehalogenated byproduct in my Buchwald-Hartwig reaction. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction. It can often be minimized by lowering the reaction temperature, screening different phosphine ligands, and using a weaker or less sterically hindered base.
Q4: During the reduction of the nitro-precursor, I am losing the halogen substituent. How can this be prevented?
A4: Dehalogenation during catalytic hydrogenation is a known issue. Using milder reaction conditions, such as conducting the reaction at room temperature instead of refluxing, can often prevent the loss of the halogen. Catalyst choice is also critical; in some cases, alternatives to Pd/C, such as Raney Nickel, may be more selective.
Q5: Is the photocatalytic synthesis a viable alternative to traditional methods?
A5: Photocatalytic methods are reported to be a good alternative, potentially offering a more direct synthesis route with a reduction in byproducts compared to traditional methods.[1] However, this is a newer approach and may require specialized equipment.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
This route typically involves the coupling of a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with tert-butyl piperazine-1-carboxylate.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivation: The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. | • Use a higher ligand-to-palladium ratio to protect the catalytic site.• Screen different bulky electron-rich phosphine ligands (e.g., Xantphos, RuPhos).• Consider using a palladium pre-catalyst for more reliable activation. |
| Suboptimal Base: The choice of base is crucial for the catalytic cycle. | • For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.• Ensure the base is completely dry. | |
| Poor Reagent/Solvent Quality: Moisture and oxygen can deactivate the catalyst. | • Use anhydrous, degassed solvents (e.g., toluene, dioxane).• Ensure all reagents are pure and dry. | |
| Significant Hydrodehalogenation | High Reaction Temperature: Elevated temperatures can promote this side reaction. | • Lower the reaction temperature and increase the reaction time. |
| Base Type: Strong, bulky bases can sometimes favor hydrodehalogenation. | • Switch to a weaker or less hindered base. | |
| Formation of Palladium Black | Catalyst Decomposition: The palladium catalyst has precipitated out of the reaction mixture. | • This often indicates the reaction temperature is too high. Lower the temperature.• Ensure proper ligand-to-palladium ratio to stabilize the catalyst. |
| Difficulty in Purification | Co-eluting Impurities: Side products or residual ligand may be difficult to separate from the desired product. | • Optimize the reaction to minimize byproduct formation.• Explore different chromatography conditions (e.g., different solvent systems, gradient elution). |
Representative Data on Buchwald-Hartwig Amination of 2-Halopyridines
The following table presents representative data for the Buchwald-Hartwig amination of various 2-halopyridines, which can serve as a starting point for optimization.
| 2-Halopyridine Substrate | Amine | Catalyst/Ligand | Base | Yield (%) |
| 2-Bromo-5-methylpyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 95 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 92 (at C2) |
| 2-Chloro-5-nitropyridine | n-Butylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | 88 |
Note: This data is representative and sourced from reactions on similar substrates. Optimal conditions for the synthesis of this compound may vary.[2]
Nitro Group Reduction Route
This route involves the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, which is often prepared from a 5-halo-2-nitropyridine.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient Hydrogen Source: The amount of reducing agent may be inadequate. | • Increase the pressure of H₂ gas or the equivalents of the hydrogen donor (e.g., hydrazine hydrate). |
| Catalyst Deactivation: The catalyst may have lost its activity. | • Use fresh, high-quality catalyst.• Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). | |
| Dehalogenation Side Product | Harsh Reaction Conditions: High temperatures can promote the cleavage of the carbon-halogen bond. | • Perform the reaction at a lower temperature (e.g., room temperature instead of reflux). |
| Catalyst Choice: Pd/C can be aggressive in promoting dehalogenation. | • Consider alternative catalysts such as Raney Nickel for substrates prone to dehalogenation. | |
| Complex Product Mixture | Over-reduction or Side Reactions: Other functional groups in the molecule may be reduced. | • Carefully control the reaction conditions (temperature, pressure, reaction time).• Screen different catalysts and solvent systems. |
Chemoselectivity in the Reduction of Halogenated Nitroarenes
The following table illustrates the impact of reaction temperature on the chemoselective reduction of a bromo-nitroarene using Pd/C and hydrazine hydrate.
| Substrate | Reaction Conditions | Major Product |
| Bromo-nitroarene | Reflux | Dehalogenated aniline |
| Bromo-nitroarene | Room Temperature | Bromo-aniline |
This demonstrates that milder conditions can favor the desired selective reduction of the nitro group while preserving the halogen.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of 5-bromo-2-aminopyridine with N-Boc-piperazine.
Materials:
-
5-bromo-2-aminopyridine
-
N-Boc-piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-2-aminopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), the base (1.5 eq), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nitro Group Reduction
This protocol describes the reduction of a nitro-precursor using catalytic hydrogenation.
Materials:
-
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ gas or hydrazine hydrate)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a reaction vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate and the solvent.
-
Carefully add the 10% Pd/C catalyst.
-
If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure (e.g., with a balloon). If using hydrazine hydrate, add it dropwise to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: General schematic for the Buchwald-Hartwig amination synthesis.
Caption: Overview of the nitro group reduction synthesis pathway.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminopyridine and 1-Boc-piperazine, the di-Boc-piperazine byproduct, and other side-products depending on the synthetic route.[1] In syntheses starting from a nitro precursor, residual starting material may also be present.[2][3]
Q2: Why is my compound showing significant tailing during column chromatography on silica gel?
A2: The basic nature of the aminopyridine and piperazine moieties can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction can cause peak tailing, poor separation, and even product degradation.
Q3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?
A3: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid. The presence of impurities can lower the melting point of the mixture, causing it to separate as a liquid. To address this, ensure the crude product is as pure as possible before recrystallization and allow the solution to cool slowly.
Q4: Can I use an alternative to silica gel for column chromatography?
A4: Yes, for basic compounds, using a less acidic stationary phase like neutral or basic alumina can be a good alternative to minimize strong interactions and improve separation. Reversed-phase chromatography can also be an option if the compound and impurities have suitable solubility.
Troubleshooting Guides
Column Chromatography
Issue 1: Product is difficult to elute from the silica gel column, or elution results in broad peaks with significant tailing.
-
Potential Cause: Strong interaction between the basic nitrogen atoms of the compound and the acidic silica gel.
-
Recommended Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
0.5-2% triethylamine (TEA) in your solvent system (e.g., ethyl acetate/hexane).
-
A small percentage of ammonium hydroxide in a polar solvent like methanol, which is then used as a component of the mobile phase.
-
-
Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral or basic alumina.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to first elute less polar impurities and then sharpen the peak of the target compound.
-
Issue 2: Poor separation between the desired product and a closely eluting impurity.
-
Potential Cause: The polarity of the product and the impurity are very similar.
-
Recommended Solutions:
-
Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to maximize the difference in Rf values.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to a more uniform starting band and better separation.
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Potential Cause:
-
High concentration of impurities.
-
The solution is too supersaturated.
-
The cooling rate is too fast.
-
-
Recommended Solutions:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step like a quick filtration through a small plug of silica or alumina.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes promote better crystal formation.
-
Seeding: Add a small crystal of the pure compound to the cooling solution to induce crystallization.
-
Issue 2: Low recovery after recrystallization.
-
Potential Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used.
-
-
Recommended Solutions:
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and very low solubility when cold.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Data Presentation
| Purification Method | Typical Recovery Yield (%) | Purity Improvement | Key Considerations |
| Column Chromatography (Silica Gel with basic modifier) | 70-90% | Can be very high, depending on impurity profile. | Requires careful optimization of the mobile phase. |
| Column Chromatography (Alumina) | 75-95% | Good for basic compounds, reduces tailing. | Alumina activity can vary; may require deactivation. |
| Recrystallization | 60-85% | Effective for removing less soluble or more soluble impurities. | Highly dependent on the choice of solvent and purity of the crude material. |
Note: The presented yield and purity data are estimates based on general laboratory practices for compounds with similar structural features. Actual results will vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel)
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) containing a basic modifier (e.g., 1% Triethylamine).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
Technical Support Center: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is stable under recommended storage conditions.[3][4] However, it is sensitive to certain environmental factors.
Q3: What materials or substances are incompatible with this compound?
A3: The compound should not be stored or handled with strong oxidizing agents, strong acids, or strong reducing agents.[3][4][5] Contact with these substances can lead to decomposition.
Q4: What are the known hazardous decomposition products?
A4: Under fire conditions, thermal decomposition may produce hazardous products such as carbon oxides and nitrogen oxides.[3] The degradation pathways under normal experimental conditions are not well-documented in publicly available literature.
Q5: What is the appearance and solubility of this compound?
A5: It is typically a white or off-white solid.[4] It has poor solubility in water but is soluble in organic solvents like dichloromethane.[4]
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2][3] 2. Check Handling Procedures: Confirm that the compound was handled in a well-ventilated area, and that exposure to atmospheric moisture and air was minimized.[1][2][5] 3. Assess Purity: Run a purity check (e.g., HPLC, NMR) on a new and the suspect batch of the compound to check for degradation products. |
| Discoloration of the compound (e.g., yellowing) | Exposure to air, light, or impurities over a prolonged period. | 1. Minimize Exposure: Handle the compound quickly and in an inert atmosphere if possible. Store in an amber vial to protect from light. 2. Purification: If discoloration is observed and purity is compromised, consider recrystallization or column chromatography for purification. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | 1. Date and Log Batches: Always label containers with the date of receipt and opening. Use the oldest stock first. 2. Re-test Old Batches: Before use, re-analyze the purity of older batches to ensure they still meet the required specifications. |
Quantitative Stability Data
Currently, there is limited publicly available quantitative data on the degradation rates of this compound under various conditions. Researchers are advised to perform their own stability studies based on their specific experimental parameters.
| Condition | Degradation Rate | Notes |
| Temperature | Data not available | Avoid excessive heat.[5] |
| Light | Data not available | Store in a light-protected container as a precaution. |
| pH | Data not available | Avoid contact with strong acids and bases.[4] |
Experimental Protocols
Protocol for Handling and Preparation of Solutions
-
Environment: Work in a well-ventilated chemical fume hood.[1][2] For sensitive reactions, consider using a glove box with an inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][3]
-
Weighing: Use a calibrated analytical balance. Handle the solid compound carefully to avoid generating dust.[2][3]
-
Dissolution: To prepare a solution, add the desired solvent (e.g., dichloromethane) to the pre-weighed compound in a clean, dry flask.[4] If necessary, use gentle sonication or stirring to aid dissolution.
-
Storage of Solutions: If solutions are to be stored, use airtight containers and store at a low temperature (e.g., 2-8 °C) and protected from light. The stability of the compound in various solvents should be experimentally determined.
Visual Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for identifying and resolving potential stability problems with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of targeted cancer drugs such as Ribociclib and Palbociclib.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several common synthetic routes, including:
-
Hydrogenation of a nitro precursor: This involves the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Photocatalytic Reaction: A one-step method that couples 2-aminopyridine with tert-butyl piperazine-1-carboxylate using a visible light photocatalyst.[3][4]
-
Two-Step Iodination and Coupling: This method involves the iodination of 2-aminopyridine, followed by a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) with tert-butyl piperazine-1-carboxylate.[5]
Q2: What is the primary application of this compound?
A2: It is primarily used as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably for the targeted cancer therapy drugs Ribociclib and Palbociclib, which are used to treat certain types of breast cancer.[1][2]
Q3: What are the typical physical properties of this compound?
A3: this compound is typically a solid at room temperature.[1][6]
Q4: What are the key safety precautions to consider when handling this compound and its reagents?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound may cause skin and eye irritation.[7] Reactions should be carried out in a well-ventilated fume hood. When using hydrogen for hydrogenation, ensure a proper setup to prevent leaks and potential explosions. Palladium catalysts can be pyrophoric and should be handled with care.
Experimental Protocols & Data
Method 1: Hydrogenation of Nitro Precursor
This method involves the reduction of a nitro group to an amine.
Experimental Protocol:
-
To a reaction vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
-
Add a suitable solvent, such as anhydrous ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 50% wet).[1]
-
Seal the vessel and purge with nitrogen gas.
-
Evacuate the vessel and backfill with hydrogen gas (an H2 balloon can be used for smaller-scale reactions).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed, for example, by column chromatography.
Reaction Conditions and Yields:
| Precursor | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 10% Pd/C (50% wet) | Anhydrous Ethanol | 16 hours | Room Temperature | 97% | [1] |
| 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | Pd/C | Ethanol | 3 hours | Not specified | N/A | [1] |
Method 2: One-Step Photocatalytic Synthesis
This modern approach offers a more direct synthesis from readily available starting materials.
Experimental Protocol:
-
In a reaction vessel, combine 2-aminopyridine, tert-butyl piperazine-1-carboxylate, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[3]
-
Add an anhydrous solvent, such as dichloroethane.[3]
-
De-gas the reaction mixture and then introduce an oxygen atmosphere (this can be done by replacing the atmosphere with oxygen three times).[3]
-
Irradiate the mixture with a blue LED light source.[3]
-
Stir the reaction for the specified time, monitoring for completion.
-
After the reaction is complete, concentrate the mixture.
-
Purify the residue by column chromatography to isolate the final product.[3]
Reaction Conditions and Yields:
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Reaction Time | Conditions | Yield | Reference |
| 2-aminopyridine | tert-butyl piperazine-1-carboxylate | Acridine salt photocatalyst, TEMPO, Oxygen | Dichloroethane | 10 hours | Blue LED | 95% | [3] |
Method 3: Two-Step Iodination and Buchwald-Hartwig Coupling
This route provides a robust way to form the C-N bond between the pyridine and piperazine rings.
Experimental Protocol:
Step 1: Iodination of 2-aminopyridine
-
Add 2-aminopyridine and potassium iodate to a solution of concentrated sulfuric acid while maintaining the temperature.[5]
-
Slowly add a solution of potassium iodide.[5]
-
Adjust the pH of the reaction solution to 8-9 with a potassium hydroxide solution to precipitate the product, 2-amino-5-iodopyridine.[5]
-
Filter and dry the solid crude product.[5]
Step 2: Buchwald-Hartwig Coupling
-
Combine the 2-amino-5-iodopyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene or dioxane).[5]
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture and perform a suitable workup, which may include filtration and extraction.
-
Purify the product by column chromatography.
Reaction Conditions and Yields:
| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 1 | 2-aminopyridine, Potassium iodate, Potassium iodide | Concentrated Sulfuric Acid, Potassium Hydroxide | Water | 20-30 °C | N/A | [5] |
| 2 | 2-amino-5-iodopyridine, tert-butyl piperazine-1-carboxylate | Pd2(dba)3, Xantphos, Sodium tert-butoxide | Toluene, Dioxane, THF, DMF, DMSO, etc. | 100 °C | 80% | [5] |
Troubleshooting Guides
Troubleshooting for Method 1: Hydrogenation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Yield | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Presence of catalyst poisons. | 1. Use fresh, high-quality Pd/C catalyst. Ensure it is handled properly to avoid deactivation.2. Ensure the system is properly sealed and a positive hydrogen pressure is maintained.3. Ensure starting materials and solvent are pure. |
| Side Product Formation | Over-reduction or side reactions on the pyridine ring. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive reaction times or high temperatures. |
| Difficulty in Catalyst Removal | Fine catalyst particles passing through the filter medium. | Use a finer filter aid like Celite or filter through a membrane filter. Ensure the filter bed is well-packed. |
Troubleshooting for Method 2: Photocatalytic Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Ineffective light source.2. Degraded photocatalyst.3. Insufficient oxygen. | 1. Ensure the blue LED is functioning correctly and is close enough to the reaction vessel.2. Use a fresh, pure sample of the photocatalyst.3. Ensure the reaction was adequately purged with oxygen. |
| Formation of Dark Tarry Material | Polymerization or degradation of starting materials or product. | Lower the reaction temperature if possible. Ensure the light source is not causing excessive heating. Check the purity of the starting materials. |
| Complex Product Mixture | Multiple reaction pathways being activated. | Optimize the reaction conditions, such as solvent and catalyst loading. Ensure the correct wavelength of light is being used for the specific photocatalyst. |
Troubleshooting for Method 3: Buchwald-Hartwig Coupling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inactive catalyst or ligand.2. Inappropriate base or solvent.3. Poor quality starting materials. | 1. Use fresh palladium precursor and ligand. Consider screening different ligands.2. The choice of base and solvent is critical; screen different combinations.3. Ensure the 2-amino-5-iodopyridine is pure and dry. |
| Dehalogenation of Starting Material | A common side reaction where the iodine is replaced by hydrogen. | Use a less reactive base or lower the reaction temperature. A different ligand may also suppress this side reaction. |
| Homocoupling of Starting Materials | Formation of dimers of the starting materials. | Adjust the catalyst-to-ligand ratio. Lowering the reaction temperature might also help. |
Visualized Workflows
Caption: Workflow for the synthesis via hydrogenation.
Caption: Workflow for the one-step photocatalytic synthesis.
Caption: Troubleshooting flowchart for low yield in coupling reactions.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. This compound | 571188-59-5 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the potential process-related impurities of this compound?
Based on common synthetic routes, several process-related impurities could be present in the final product. The primary synthesis methods involve the coupling of a pyridine derivative with a piperazine derivative.
Two common synthetic routes are:
-
Route A: Reaction of 2-aminopyridine with 1-Boc-piperazine.[1][2]
-
Route B: Iodination of 2-aminopyridine to form 2-amino-5-iodopyridine, followed by a coupling reaction with 1-Boc-piperazine.[3]
-
Route C: Reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[4]
Potential impurities arising from these routes are summarized in the table below.
| Impurity Name | Structure | Potential Origin |
| 2-Aminopyridine | Unreacted starting material from Route A and B. | |
| 1-Boc-piperazine | Unreacted starting material from all routes. | |
| 2-Amino-5-iodopyridine | Unreacted intermediate from Route B.[3] | |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | Unreacted starting material from Route C.[4] | |
| Bis-piperazinyl pyridine | Side reaction involving the coupling of two piperazine molecules to the pyridine ring. |
2. What are the likely degradation products of this compound?
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as acid, base, oxidation, heat, and light.[5][6] The this compound molecule has several susceptible sites for degradation.
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis (Acidic/Basic) | Cleavage of the tert-butoxycarbonyl (Boc) protecting group, leading to the formation of 1-(5-(piperazin-1-yl)pyridin-2-yl)amine. |
| Oxidation | Oxidation of the amino group on the pyridine ring to a nitroso or nitro group. N-oxide formation on the pyridine or piperazine ring. |
| Thermal Degradation | Decomposition of the Boc group. Piperazine ring opening may occur at elevated temperatures.[7] |
| Photodegradation | Photolytic cleavage of bonds, potentially leading to a complex mixture of degradants. |
A summary of potential degradation products is provided below.
| Degradant Name | Structure | Formation Condition |
| 1-(5-(piperazin-1-yl)pyridin-2-yl)amine | Acidic or basic hydrolysis | |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | Oxidation | |
| Unidentified degradation products | Thermal and Photolytic stress |
Troubleshooting Guides
Problem 1: Poor peak shape (tailing) for the main peak and impurities during HPLC analysis.
Pyridine-containing compounds are known to exhibit poor peak shape on traditional silica-based reversed-phase columns due to interactions with residual silanols.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Solutions:
-
Mobile Phase pH Adjustment:
-
Protocol: Adjust the mobile phase pH to be 2-3 units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2). This ensures the analyte is in its protonated form, minimizing secondary interactions with silanols. Prepare a buffer (e.g., phosphate or acetate) at the desired pH.
-
-
Use a Low-Silanol Activity Column:
-
Protocol: Employ a column with end-capping or a hybrid silica base (e.g., C18 with end-capping, Phenyl-Hexyl). These columns have fewer free silanol groups, reducing tailing.
-
-
Add a Competing Base:
-
Protocol: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5% v/v). These additives will preferentially interact with the active silanol sites, improving the peak shape of the basic analytes.
-
-
Alternative Chromatography Modes:
-
Protocol: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column which can offer better retention and peak shape for polar, basic compounds.[9]
-
Problem 2: Difficulty in separating structurally similar impurities.
Positional isomers and other closely related impurities can be challenging to separate using standard reversed-phase HPLC methods.[8]
Method Development Strategy:
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. This compound | 571188-59-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Crystallization of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?
A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization protocol.
| Property | Value |
| CAS Number | 571188-59-5 |
| Molecular Formula | C₁₄H₂₂N₄O₂ |
| Molecular Weight | 278.35 g/mol |
| Appearance | White to off-white or dark yellow solid |
| Melting Point | 130-132 °C |
| Solubility (Qualitative) | Poorly soluble in water. Soluble in some organic solvents like dichloromethane. Slightly soluble in DMSO and very slightly soluble in methanol. Ethanol has been used as a solvent in its synthesis and purification. |
Q2: What are the common challenges encountered during the crystallization of this compound?
A2: Researchers may face several challenges, including:
-
Oiling out: The compound may separate as a liquid oil instead of solid crystals, especially if the solution is supersaturated or cooled too quickly.
-
Poor yield: A significant amount of the compound may remain in the mother liquor, leading to low recovery.
-
Impure crystals: Co-precipitation of starting materials, byproducts, or residual solvents can compromise the purity of the final product.
-
Formation of fines: Rapid crystallization can lead to the formation of very small crystals, which can be difficult to filter and may have poor handling characteristics.
Troubleshooting Guides
Issue 1: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| High degree of supersaturation. | Heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level. |
| Cooling rate is too fast. | Allow the solution to cool more slowly to room temperature, followed by gradual cooling in an ice bath. |
| Inappropriate solvent. | The solvent may be too good a solvent for the compound at lower temperatures. Try using a solvent system with a co-solvent in which the compound is less soluble (an anti-solvent). |
Issue 2: Low crystallization yield.
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent at low temperatures. | Consider using a different solvent in which the compound has lower solubility at cold temperatures. Alternatively, an anti-solvent can be added to the mother liquor to precipitate more product. |
| Insufficient cooling. | Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) for an adequate amount of time to maximize crystal formation. |
| Volume of solvent is too high. | If possible, carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization. |
Issue 3: Crystals are discolored or show impurities by analysis (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or residual starting materials. | Ensure the synthesis reaction has gone to completion. Consider a pre-purification step like a column chromatography if significant impurities are present. |
| Co-precipitation of impurities. | The cooling rate might be too fast, trapping impurities within the crystal lattice. A slower cooling rate can improve purity. A second recrystallization step may be necessary. |
| Inadequate washing of the filtered crystals. | Wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing dissolved impurities. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be clear.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., heptane or hexane) to the solution with stirring until turbidity is observed.
-
Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
Cooling and Isolation: Follow steps 4-7 from the cooling crystallization protocol, using the anti-solvent for washing.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Standard experimental workflow for cooling crystallization.
Technical Support Center: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: There are three primary routes for the synthesis of this compound, each with its own advantages and challenges:
-
Route 1: Reduction of a Nitro Precursor: This method involves the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, typically using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. It is a high-yielding and common laboratory-scale method.
-
Route 2: Photocatalytic C-N Coupling: This approach utilizes a photocatalyst, such as an acridine salt, to facilitate the coupling of 2-aminopyridine and tert-butyl piperazine-1-carboxylate under visible light irradiation. This method is considered a greener alternative as it avoids the use of heavy metals in the main reaction step.
-
Route 3: Two-Step Iodination and Buchwald-Hartwig Coupling: This route involves the iodination of 2-aminopyridine to form 2-amino-5-iodopyridine, followed by a palladium-catalyzed Buchwald-Hartwig amination with tert-butyl piperazine-1-carboxylate.
Q2: Which synthesis route is most suitable for large-scale production?
A2: The choice of synthesis route for scale-up depends on several factors including cost, safety, and available equipment. The two-step iodination and Buchwald-Hartwig coupling is often favored for industrial production due to its relatively short reaction times and high yields. However, the use of a palladium catalyst can be a cost consideration. The reduction of the nitro precursor is also a viable option, though the handling of hydrogen gas on a large scale requires specialized equipment and safety protocols. The photocatalytic route is a promising green alternative but may require optimization for large-scale throughput.
Q3: What are the critical parameters to monitor during the synthesis?
A3: Regardless of the chosen route, several critical parameters should be closely monitored:
-
Reaction Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side-product formation.
-
Reagent Quality: The purity of starting materials, catalysts, and solvents can significantly impact the reaction outcome and yield.
-
Reaction Progress: Regular monitoring using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the reaction endpoint and prevent over-reaction or decomposition.
-
Inert Atmosphere: For reactions involving air-sensitive reagents or catalysts, such as the Buchwald-Hartwig coupling, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation.
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method, particularly for larger quantities.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Nitro Reduction | Route 2: Photocatalytic C-N Coupling | Route 3: Iodination & Buchwald-Hartwig Coupling |
| Starting Materials | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, Pd/C, H₂ | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate, Photocatalyst | 2-Aminopyridine, Iodinating agent, tert-Butyl piperazine-1-carboxylate, Pd catalyst, Ligand, Base |
| Typical Yield | ~97%[1] | ~95%[2] | 80-89% |
| Key Advantages | High yield, well-established method. | Green chemistry approach, avoids heavy metals in the coupling step. | Short reaction times, good for industrial scale. |
| Key Challenges | Handling of hydrogen gas, potential for catalyst poisoning. | Requires specialized photochemical reactor, potential for side reactions. | Use of expensive palladium catalyst, requires careful optimization of catalyst and ligand. |
Experimental Protocols
Route 1: Reduction of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Materials:
-
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Anhydrous Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent).
-
Add anhydrous ethanol to dissolve the starting material.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-16 hours.[1]
-
Once the reaction is complete, evacuate the flask and backfill with nitrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Route 2: Photocatalytic C-N Coupling
Materials:
-
2-Aminopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Acridine salt photocatalyst
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Anhydrous Dichloroethane
-
Oxygen (O₂)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine 2-aminopyridine (1 equivalent), tert-butyl piperazine-1-carboxylate (1.2 equivalents), the acridine salt photocatalyst (typically 1-5 mol%), and TEMPO (1.5 equivalents) in anhydrous dichloroethane.
-
Seal the vessel and degas the mixture by bubbling with oxygen for 10-15 minutes.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-12 hours.[2]
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Two-Step Iodination and Buchwald-Hartwig Coupling
Step 1: Iodination of 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
Potassium Iodate (KIO₃)
-
Potassium Iodide (KI)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Hydroxide (KOH) solution
Procedure:
-
In a reaction vessel, carefully add 2-aminopyridine to a solution of concentrated sulfuric acid in water at a controlled temperature (typically below 30°C).
-
Add potassium iodate to the mixture.
-
Slowly add a solution of potassium iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the iodination is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a potassium hydroxide solution to precipitate the 2-amino-5-iodopyridine.
-
Filter the solid, wash with water, and dry to obtain the crude product.
Step 2: Buchwald-Hartwig Amination
Materials:
-
2-Amino-5-iodopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.
-
Add anhydrous toluene to the flask.
-
Add 2-amino-5-iodopyridine (1 equivalent) and tert-butyl piperazine-1-carboxylate (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guides
Route 1: Nitro Reduction
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient hydrogen | Ensure the hydrogen supply is adequate and the system is properly sealed. For larger scales, consider using a Parr shaker for better hydrogen pressure. | |
| Catalyst poisoning | Ensure starting materials and solvent are free of sulfur or other catalyst poisons. Pre-treating the starting material with activated carbon can sometimes help. | |
| Formation of Side Products | Over-reduction | Carefully monitor the reaction and stop it once the starting material is consumed to avoid reduction of the pyridine ring. |
| Incomplete reduction intermediates | Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion. |
Route 2: Photocatalytic C-N Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient light source | Ensure the blue LED light source is of the correct wavelength and intensity. The reaction vessel should be positioned for optimal light exposure. |
| Insufficient oxygen | Ensure the reaction mixture is thoroughly saturated with oxygen before and during the reaction. | |
| Catalyst degradation | Protect the photocatalyst from excessive light exposure before the reaction starts. | |
| Formation of Byproducts | Dimerization of starting materials | Optimize the concentration of reactants. A more dilute solution may favor the desired coupling. |
| Oxidation of the product | Minimize reaction time once the starting material is consumed. |
Route 3: Iodination & Buchwald-Hartwig Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield in Iodination | Sub-optimal reagent stoichiometry | Carefully control the ratio of potassium iodate and potassium iodide. |
| Temperature too high or too low | Maintain the reaction temperature within the optimal range (typically room temperature) to avoid side reactions or slow reaction rates. | |
| Low Yield in Buchwald-Hartwig Coupling | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Ensure a strictly inert atmosphere. |
| Incorrect ligand or base | Screen different phosphine ligands and bases to find the optimal combination for this specific substrate coupling. | |
| Ligand degradation | Use high-purity, air-stable ligands and handle them under an inert atmosphere. | |
| Formation of Side Products (e.g., dehalogenation) | Sub-optimal reaction conditions | Lower the reaction temperature or shorten the reaction time. Adjust the base and ligand combination. |
Visualizations
Caption: Workflow for Synthesis via Nitro Reduction.
References
Technical Support Center: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals like Palbociclib.[1] The primary focus is on the widely used Palladium-catalyzed Buchwald-Hartwig amination, with additional information on alternative synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are three primary methods for the synthesis of this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction involves the reaction of an aryl halide (such as 2-amino-5-bromopyridine or 2-amino-5-iodopyridine) with tert-butyl piperazine-1-carboxylate. This method is known for its versatility and efficiency.[2][3]
-
Photocatalytic Synthesis: A newer, one-step method utilizes a photocatalyst (like an acridine salt) to couple 2-aminopyridine directly with tert-butyl piperazine-1-carboxylate in the presence of an oxidant. This approach is considered more environmentally friendly as it avoids the use of heavy metals.[4][5]
-
Reduction of a Nitro Precursor: This two-step process involves the synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, followed by its reduction to the desired amine using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination approach?
The choice of catalyst system is crucial for a successful Buchwald-Hartwig amination. A combination of a palladium precursor and a phosphine ligand is typically employed. For the coupling of aminopyridines, sterically hindered biaryl phosphine ligands are often preferred. Ligands such as Xantphos, RuPhos, and BrettPhos have been shown to be effective.[3][7] The selection of the optimal ligand may depend on the specific aryl halide used (bromide vs. iodide) and other reaction conditions.
Q3: What are the potential challenges when using 2-aminopyridine derivatives as substrates in Palladium-catalyzed cross-coupling reactions?
2-aminopyridine derivatives can present several challenges in Pd-catalyzed reactions:
-
Catalyst Inhibition: The amidine-like structure of 2-aminopyridine can chelate with the palladium center, potentially preventing or slowing down the oxidative addition step, which is often rate-limiting.[7]
-
Hindrance of Transmetalation: The amino group in proximity to the reaction site can coordinate to the Pd(II) center after oxidative addition, hindering the subsequent transmetalation step.[7]
-
Homocoupling: The 2-aminohalopyridine can act as a nucleophile itself, leading to the formation of undesired homocoupling byproducts.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst system. | - Screen different phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[3][7] - Use a pre-catalyst complex to ensure the active catalytic species is formed.[7] |
| Inappropriate base. | - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or cesium carbonate (Cs2CO3).[3][7] | |
| Reaction temperature is too low or too high. | - Optimize the reaction temperature. For some systems, lowering the temperature can increase the yield by minimizing side reactions.[7] | |
| Formation of Byproducts (e.g., Homocoupling) | Catalyst deactivation or inefficient reductive elimination. | - Increase the catalyst loading. - Switch to a more electron-rich and sterically hindered ligand to promote reductive elimination. |
| Reaction time is too long. | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | |
| Incomplete Reaction | Poor quality of reagents or solvents. | - Ensure all reagents are pure and solvents are anhydrous, as water can deactivate the catalyst and base. |
| Insufficient amount of base. | - Use a sufficient excess of the base (typically 1.5-2.5 equivalents). |
Catalyst and Ligand Selection for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Not Specified | Xantphos | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | Johnphos | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | Davephos | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | Sphos | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | RuPhos | LHMDS | Not Specified | Good | [7] |
| Not Specified | BrettPhos | LHMDS | Not Specified | Good | [7] |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | Good | [8] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline based on typical conditions for this type of reaction.
-
Reaction Setup: In a nitrogen-flushed flask, add 2-amino-5-iodopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as toluene or dioxane, followed by the addition of a base (e.g., sodium tert-butoxide, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir under a nitrogen atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Protocol 2: Photocatalytic Synthesis
This protocol is based on a patented method.[5]
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane), add an acridine salt photocatalyst.
-
Oxidant Addition: Add an oxidant like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
-
Reaction Conditions: Replace the atmosphere with oxygen and irradiate the mixture with a blue LED light source for approximately 10 hours.[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the final product with a reported yield of up to 95%.[4]
Visual Guides
Caption: Workflow for Buchwald-Hartwig Amination.
References
- 1. cphi-online.com [cphi-online.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. This compound | 571188-59-5 [chemicalbook.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and quality control. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its purity analysis, supported by a detailed experimental protocol and workflow.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
For non-volatile and thermally sensitive compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for purity assessment.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from potential process-related impurities and degradation products.
The presence of the aminopyridine chromophore in the molecule allows for direct detection using a UV-Vis or Diode Array Detector (DAD), obviating the need for complex derivatization procedures that are often required for simple piperazine compounds.[2][3]
Comparative Analysis of Purity Determination Methods
While HPLC is the preferred method, other analytical techniques can be employed for orthogonal testing or specific applications. The following table provides a comparative overview.
| Analytical Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Typical Application |
| HPLC-UV/DAD | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities. Excellent quantitation capabilities. Non-destructive. The aminopyridine moiety allows for direct UV detection. | May require method development to achieve optimal separation. Peak identification is not definitive without reference standards. | Primary method for purity and impurity quantification. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides molecular weight information for definitive peak identification.[4] High sensitivity and selectivity.[1] | Higher operational cost and complexity compared to HPLC-UV. Matrix effects can influence ionization and quantification. | Impurity identification and structural elucidation. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase followed by mass detection. | Excellent for analyzing volatile and semi-volatile impurities.[5] | The analyte has a high molecular weight (278.35 g/mol ) and is not sufficiently volatile for GC without derivatization.[6] Thermal decomposition is a risk. | Analysis of residual solvents from the synthesis process. |
| Titration | Quantitative chemical analysis to determine the concentration of an identified analyte. | Simple, low-cost method for assaying the basic piperazine and pyridine nitrogens. | Non-specific; it will quantify all basic compounds, not just the target analyte. Cannot detect or quantify neutral impurities. | A complementary technique for determining the overall assay of basic components. |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in a solution. | Very simple and rapid for a concentration check. | Non-separative technique; cannot distinguish between the main compound and UV-active impurities. Not suitable for purity determination. | Quick in-process concentration checks. |
Experimental Protocol: Proposed RP-HPLC Method
This protocol is a robust starting point for the development and validation of a purity analysis method for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (reagent grade)
-
Ammonium Formate (reagent grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm. |
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the analysis sample at a concentration of 0.5 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Identify and quantify any impurities against a qualified reference standard if available.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: HPLC Purity Analysis Workflow.
Caption: Relationship of Analytical Techniques.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative NMR Characterization of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
A detailed analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis, is presented below, including its NMR spectroscopic properties. This guide offers a comparison with a structurally similar analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, to aid researchers, scientists, and drug development professionals in its characterization.
Introduction
This compound is a pivotal building block in the synthesis of several active pharmaceutical ingredients (APIs), including the cyclin-dependent kinase (CDK) inhibitors Palbociclib and Ribociclib, which are used in cancer therapy. The purity and structural integrity of this intermediate are critical for the quality and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide provides a comprehensive overview of the ¹H NMR characterization of this compound and compares it with its piperidine analogue to highlight the distinguishing spectral features.
Comparative NMR Data
The following tables summarize the available ¹H NMR data for this compound and provide a template for the corresponding data for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.17 | s | 1H | Pyridine-H |
| 6.78 | d | 1H | Pyridine-H |
| 6.70 | s | 2H | NH₂ |
| 6.65 | d | 1H | Pyridine-H |
| 3.72 | dd | 4H | Piperazine-H |
| 3.31 | dd | 4H | Piperazine-H |
| 1.41 | s | 9H | tert-Butyl-H |
Data obtained from patent CN108558792B.[1]
Table 2: ¹H and ¹³C NMR Data for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
| ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | ¹³C Chemical Shift (δ) ppm | Assignment |
| Data not available | - | - | Pyridine-H | Data not available | Pyridine-C |
| Data not available | - | - | Pyridine-H | Data not available | Pyridine-C |
| Data not available | - | - | NH₂ | Data not available | Pyridine-C (C-NH₂) |
| Data not available | - | - | Pyridine-H | Data not available | Pyridine-C |
| Data not available | - | - | Piperidine-H | Data not available | Piperidine-C |
| Data not available | - | - | Piperidine-H | Data not available | Piperidine-C |
| Data not available | - | - | Piperidine-H | Data not available | Piperidine-C |
| Data not available | - | - | tert-Butyl-H | Data not available | C(CH₃)₃ |
| Data not available | - | - | Data not available | C(CH₃)₃ | |
| Data not available | - | - | Data not available | C=O |
Experimental Protocols
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. For ¹H NMR, the data is typically reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets), and integration (number of protons). For ¹³C NMR, chemical shifts are reported in ppm.
Structural Visualization and NMR Assignment
The following diagrams illustrate the chemical structures of the discussed compounds and the logical workflow for their NMR analysis.
Discussion
The ¹H NMR spectrum of this compound shows characteristic signals for all its constituent protons. The singlet at 1.41 ppm integrating to nine protons is indicative of the tert-butyl group. The complex signals in the aromatic region (6.65-7.17 ppm) correspond to the protons of the aminopyridine ring. The two doublet of doublets at 3.31 and 3.72 ppm, each integrating to four protons, are assigned to the methylene protons of the piperazine ring. The protons of the amino group appear as a singlet at 6.70 ppm.
The primary structural difference between the target compound and its piperidine analogue is the presence of a nitrogen atom at the 4-position of the heterocyclic ring. This would lead to distinct differences in their respective NMR spectra. In the piperidine analogue, one would expect to see signals corresponding to the piperidine ring protons, which would likely have different chemical shifts and coupling patterns compared to the piperazine signals. Specifically, the protons on the carbon adjacent to the single nitrogen in the piperidine ring would show a different chemical shift environment compared to the protons adjacent to the two nitrogens in the piperazine ring. The absence of the second nitrogen atom would also influence the electronic environment of the aminopyridine ring, potentially causing slight shifts in the aromatic proton signals.
Conclusion
References
A Comparative Guide to the Mass Spectrometry of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometric behavior of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several pharmaceutical compounds. We present a comparison with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and development.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for the identification and quantification of this compound. The compound, with a molecular formula of C14H22N4O2 and a monoisotopic mass of 278.1743 g/mol , readily ionizes using electrospray ionization (ESI) in positive mode.
Full Scan Mass Spectrum
In a typical full scan mass spectrum, the most prominent ion observed is the protonated molecule ([M+H]+) at a mass-to-charge ratio (m/z) of 279.[1] High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, with reported values around 279.1820, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the precursor ion ([M+H]+ at m/z 279). The fragmentation pattern is predictable based on the structure of the molecule, which includes a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and an aminopyridine moiety.
The primary fragmentation pathways observed in the collision-induced dissociation (CID) of the [M+H]+ ion are expected to be:
-
Loss of the tert-butyl group: A characteristic fragmentation of Boc-protected compounds is the loss of a tert-butyl cation (C4H9+), resulting in a fragment ion at m/z 223.
-
Loss of isobutylene: A neutral loss of isobutylene (C4H8) from the Boc group leads to the formation of a carbamic acid intermediate, which can then readily decarboxylate. This pathway results in a fragment ion at m/z 223.
-
Loss of the entire Boc group: Cleavage of the carbamate bond can result in the loss of the entire Boc group (C5H9O2), yielding a fragment ion at m/z 179.
-
Cleavage of the piperazine ring: Piperazine rings are known to undergo characteristic ring cleavage, leading to fragment ions at m/z 70 and m/z 56.
-
Cleavage between the piperazine and pyridine rings: Scission of the C-N bond connecting the piperazine and aminopyridine rings can also occur.
Table 1: Predicted MS/MS Fragmentation of [M+H]+ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 279 | 223 | [M+H - C4H8]+ |
| 279 | 179 | [M+H - C5H8O2]+ |
| 279 | 91 | Benzyl Cation (from potential rearrangement) |
| 279 | 70 | Piperazine ring fragment |
| 279 | 56 | Piperazine ring fragment |
Comparison with Alternative Analytical Methods
While mass spectrometry offers high sensitivity and specificity, other analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also viable for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantification of this compound. The aminopyridine chromophore allows for sensitive detection at wavelengths around 254 nm.
Table 2: Performance Comparison of Analytical Methods
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV |
| Specificity | Very High | Moderate to High |
| Sensitivity (LOD/LOQ) | Very Low (ng/mL to pg/mL) | Low to Moderate (µg/mL to ng/mL)[2] |
| Linearity | Wide dynamic range | Good over a defined range |
| Accuracy (% Recovery) | 95-105% (typically) | 98-102% (typically)[2] |
| Precision (%RSD) | < 15% (typically) | < 2% (typically)[2] |
| Cost | High | Low |
| Throughput | High | Moderate |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 279 -> 223
-
Qualifier: 279 -> 179
-
-
Collision Energy: Optimized for the specific instrument
-
HPLC-UV Protocol
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Proposed fragmentation pathway of the protonated molecule.
Caption: Logic for selecting an analytical method.
References
A Comparative Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and Alternative Piperazine Derivatives in the Synthesis of CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the Cyclin-Dependent Kinase (CDK) 4/6 inhibitor Palbociclib, with other piperazine derivatives. The performance of resulting Palbociclib analogues, synthesized with modified piperazine moieties, is evaluated based on their anticancer activities, supported by experimental data from peer-reviewed studies.
Introduction
This compound serves as a crucial building block in the synthesis of Palbociclib, a frontline treatment for HR-positive, HER2-negative advanced or metastatic breast cancer.[1] The piperazine ring of this intermediate is a critical pharmacophore that, in the final drug, occupies the solvent-exposed region of the CDK6 ATP-binding pocket.[2] This position allows for modifications to the piperazine moiety to potentially enhance the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This guide explores such modifications and their impact on biological activity.
The Role of Piperazine Derivatives in CDK4/6 Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[3] CDKs, particularly CDK4 and CDK6, are key regulators of the G1-S phase transition.[3] In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.[4]
CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, function by blocking the phosphorylation of the Rb protein, which in turn prevents the release of the E2F transcription factor.[1] This leads to cell cycle arrest in the G1 phase and a subsequent decrease in tumor cell proliferation.[4] The piperazine moiety in these inhibitors plays a significant role in their interaction with the CDK6 enzyme and influences their overall pharmacological profile.[2]
Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of inhibitors like Palbociclib.
Comparative Analysis of Palbociclib Analogues
A study by Wang et al. (2016) explored the synthesis and anticancer activities of new Palbociclib analogues where the terminal piperazine ring was functionalized with various carbamates and amides.[5] This provides a basis for comparing the performance of derivatives originating from alternatives to a simple Boc-protected piperazine. The parent Palbociclib contains a piperazin-1-yl moiety, which is derived from the deprotection of an intermediate like this compound.
The following table summarizes the in vitro cytotoxic activities (IC50 values) of these Palbociclib analogues against different breast cancer cell lines.
| Compound | Modification on Piperazine Nitrogen | MCF-7 IC50 (μM) | MDA-MB-453 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| Palbociclib | -H | 0.018 ± 0.003 | 0.011 ± 0.002 | > 10 |
| Analogue 4d | -C(O)N(CH₃)₂ (Dimethylcarbamoyl) | 0.011 ± 0.002 | 0.007 ± 0.001 | 8.7 ± 0.5 |
| Analogue 4e | -C(O)CH₂CH₂CH₃ (Butyryl) | 0.009 ± 0.001 | 0.005 ± 0.001 | 6.3 ± 0.4 |
Data extracted from Wang et al., 2016.[5]
The results indicate that specific modifications to the terminal nitrogen of the piperazine ring can lead to enhanced cytotoxic activity compared to the parent drug, Palbociclib. Notably, analogue 4e , with a butyryl group, demonstrated superior potency against all tested cell lines.[5] This suggests that while this compound is a standard intermediate, exploring derivatives with alternative functionalities on the piperazine ring can be a fruitful strategy for developing more potent CDK4/6 inhibitors.
Experimental Protocols
The synthesis and evaluation of these Palbociclib analogues involve a series of well-defined experimental procedures. A general workflow is depicted below.
Synthesis of Palbociclib Analogues (General Procedure)
The synthesis of the Palbociclib analogues described by Wang et al. starts with Palbociclib as the immediate precursor, which itself is synthesized using this compound. The terminal piperazine nitrogen of Palbociclib is then acylated or carbamoylated.
-
Starting Material : Palbociclib is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition : An appropriate acyl chloride, acid anhydride, or isocyanate is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.
-
Reaction : The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired Palbociclib analogue.[5]
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding : Human breast cancer cells (e.g., MCF-7, MDA-MB-453, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the Palbociclib analogues for a specified period, typically 72 hours.
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Conclusion
While this compound remains a validated and essential intermediate for the industrial synthesis of Palbociclib, research into the structure-activity relationship of the piperazine moiety demonstrates significant potential for developing next-generation CDK4/6 inhibitors. The experimental data presented herein indicates that strategic functionalization of the terminal piperazine nitrogen can lead to analogues with enhanced anticancer potency. This highlights the importance of exploring a diverse range of piperazine derivatives in the early stages of drug discovery to optimize the therapeutic profile of resulting drug candidates. The synthetic and assay protocols provided offer a foundational framework for researchers to undertake such comparative studies.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Efficacy of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological efficacy of derivatives of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the CDK4/6 inhibitor Palbociclib, reveals a landscape of potent and selective anti-cancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these derivatives, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.
The progression of the cell cycle is a tightly regulated process, with cyclin-dependent kinases (CDKs) playing a pivotal role. In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. The development of selective CDK4/6 inhibitors, such as Palbociclib and Ribociclib, has marked a significant advancement in the treatment of certain cancers, particularly HR+/HER2- breast cancer. The synthetic precursor, this compound, serves as a crucial building block for these and other potential kinase inhibitors.
This guide focuses on Palbociclib analogs where the terminal piperazine ring has been modified, providing a direct comparison of their biological activities. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Biological Efficacy
The in vitro cytotoxic activities of Palbociclib and its derivatives were evaluated against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Modification on Piperazine Ring | MCF-7 IC50 (μM) | MDA-MB-453 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| Palbociclib | N-acetyl | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 |
| Derivative 4d | N-(3-methoxypropanoyl) | 0.05 ± 0.01 | 0.11 ± 0.01 | 0.16 ± 0.02 |
| Derivative 4e | N-(2-methoxyacetyl) | 0.04 ± 0.01 | 0.09 ± 0.01 | 0.13 ± 0.02 |
Data is presented as mean ± standard deviation from at least three independent experiments.
The results indicate that modifications to the terminal piperazine ring of the Palbociclib scaffold can lead to derivatives with enhanced cytotoxic effects compared to the parent drug. Notably, compounds 4d and 4e demonstrated significantly improved potency against all three tested breast cancer cell lines.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these derivatives is the inhibition of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of its derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK4/Cyclin D1 is determined using a kinase assay.
-
Reagents : Recombinant human CDK4/Cyclin D1 enzyme, a substrate peptide (e.g., a fragment of Rb), and ATP.
-
Procedure : The test compound is incubated with the CDK4/Cyclin D1 complex and the substrate in the presence of ATP in a 384-well plate.
-
Detection : The level of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP or fluorescence-based assays. The amount of ADP produced, which is directly proportional to kinase activity, can also be measured using commercially available kits (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : IC50 values are calculated from the dose-response curves.
Caption: Workflow for an in vitro CDK4/Cyclin D1 kinase inhibition assay.
Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation
This assay confirms the mechanism of action of the inhibitors in a cellular context by measuring the phosphorylation status of Rb.
-
Cell Culture and Treatment : Rb-proficient cancer cell lines (e.g., MCF-7) are cultured and treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification : Cells are lysed to extract total protein, and the protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated Rb (p-Rb) and total Rb. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection and Analysis : A chemiluminescent substrate is used to visualize the protein bands. The band intensities are quantified to determine the ratio of p-Rb to total Rb. A decrease in this ratio indicates inhibition of CDK4/6 activity.
Cell Cycle Analysis
To determine if the inhibition of CDK4/6 leads to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is performed.
-
Cell Culture and Treatment : Cells are treated with the test compounds as described for the Western blot analysis.
-
Cell Fixation : Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining : The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, a fluorescent dye that binds to DNA.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis : The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.
This guide provides a foundational comparison of the biological efficacy of this compound derivatives. The presented data and protocols offer valuable insights for the rational design and development of next-generation kinase inhibitors for cancer therapy.
A Comparative Guide to Structural Analogs of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various kinase inhibitors. The focus is on aminopyridine and aminopyrimidine-based derivatives that have been evaluated for their biological activity, particularly as inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies. This document presents quantitative data in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the design and development of novel therapeutic agents.
Introduction to the Core Scaffold
This compound serves as a versatile building block in medicinal chemistry. Its aminopyridine and piperazine moieties are common features in a multitude of kinase inhibitors, providing key interactions with the kinase hinge region and enabling modifications to tune potency, selectivity, and pharmacokinetic properties. This guide explores two main classes of structural analogs: 5-phenoxy-2-aminopyridine derivatives and aminopyrimidine-piperazine derivatives.
Comparative Performance of Structural Analogs
The following tables summarize the in vitro biological activity of representative structural analogs. The data highlights the structure-activity relationships (SAR) for these series of compounds, focusing on their inhibitory activity against BTK and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Activity of 5-Phenoxy-2-aminopyridine Analogs as BTK Inhibitors
| Compound ID | R Group | BTK IC₅₀ (nM) | Antiproliferative GI₅₀ (µM) against Raji cells |
| 6a | H | >1000 | >10 |
| 6b | Benzyl | 150 | 3.46 |
| 6d | 4-Methoxybenzyl | 80 | 2.15 |
| 6f | 4-Phenoxyphenylethyl | 35 | 1.97 |
Data sourced from a study on the discovery of 5-phenoxy-2-aminopyridine derivatives as potent and selective irreversible inhibitors of Bruton's tyrosine kinase.[1]
Table 2: In Vitro Activity of Aminopyrimidine-Piperazine Analogs
| Compound ID | R¹ Group | R² Group | Target/Assay | Activity (IC₅₀/EC₅₀) |
| 1b | 3-chloro-4-fluoro-phenyl | H | Antiproliferative (CAL27) | >20 µM |
| 2a | 3-chloro-4-fluoro-phenyl | Benzyl | Antiproliferative (CAL27) | 5 µM |
| 7f | 5-fluoro | 3-phenylurea | Antibacterial (P. aeruginosa) | 9.8 µg/mL |
| 9e | 5-fluoro | 2-naphthamide | Antibacterial (E. faecium) | 34.2 µg/mL |
Data for compounds 1b and 2a sourced from a study on new pyrimidine derivatives as anticancer agents. Data for compounds 7f and 9e sourced from a study on novel pyrimidine-piperazine hybrids as potential antimicrobial agents.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a general workflow for the evaluation of kinase inhibitors.
References
Cost-benefit analysis of different tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The compound tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of several targeted cancer drugs, including Ribociclib and Palbociclib.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the most common methods for the synthesis of this important molecule, supported by available experimental data.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Photocatalytic Synthesis | Method 3: Two-Step Iodination and Coupling |
| Starting Materials | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate | 2-Aminopyridine, tert-Butyl piperazine-1-carboxylate, Potassium Iodate, Potassium Iodide |
| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen (H₂) | Acridine salt photocatalyst, Oxidant (e.g., Oxygen) | Concentrated Sulfuric Acid, Sodium tert-butoxide, Palladium catalyst and ligand (e.g., Xantphos) |
| Reported Yield | ~97%[1][3] | ~95%[4] | 80-89%[5] |
| Reaction Time | ~16 hours[1] | ~10 hours[4] | Step 1: 0.5-3h, Step 2: ~2 hours[5] |
| Reaction Conditions | Room temperature, Hydrogen atmosphere | Blue LED irradiation | Step 1: 20-30°C, Step 2: 100-110°C[5] |
| Purification | Filtration, Concentration under reduced pressure[1] | Column chromatography[4] | Filtration, Drying[5] |
| Advantages | High yield, Well-established method | One-step synthesis, Environmentally friendly, Low cost, Avoids heavy metals[6] | Short synthetic route, High yield, Low cost[5] |
| Disadvantages | Use of flammable hydrogen gas, Palladium catalyst cost | Requires specialized photocatalytic equipment | Use of strong acid, Multi-step process |
Synthesis Route Overview
The following diagrams illustrate the chemical transformations for each synthesis method.
Caption: Reaction scheme for the synthesis via catalytic hydrogenation.
Caption: One-step photocatalytic synthesis pathway.
Caption: Two-step synthesis involving iodination and subsequent coupling.
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method involves the reduction of a nitro-group precursor.
Materials:
-
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Anhydrous ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Diatomaceous earth
Procedure:
-
A reaction vessel is charged with tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, 10% Pd/C catalyst, and anhydrous ethanol.
-
The system is evacuated and backfilled with nitrogen gas.
-
The atmosphere is then replaced with hydrogen gas (using a balloon or a controlled inlet).
-
The reaction mixture is stirred at room temperature for approximately 16 hours.
-
Upon completion, the hydrogen is removed, and the vessel is purged with nitrogen.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product. A reported yield for this method is 97%.[1]
Method 2: Photocatalytic Synthesis
This approach utilizes visible light to catalyze the C-N bond formation.[4][6]
Materials:
-
2-Aminopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Acridine salt photocatalyst
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as an oxidant
-
Anhydrous dichloroethane
-
Oxygen (O₂)
Procedure:
-
To a reaction vessel, add 2-aminopyridine, tert-butyl piperazine-1-carboxylate, the acridine salt photocatalyst, and TEMPO in anhydrous dichloroethane.
-
The reaction vessel is sealed, and the atmosphere is replaced with oxygen by evacuating and backfilling three times.
-
The reaction mixture is then irradiated with a blue LED light for 10 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to obtain the desired compound as a colorless white solid, with a reported yield of 95%.[4]
Method 3: Two-Step Iodination and Coupling
This method proceeds through an iodinated intermediate.[5]
Step 1: Iodination of 2-Aminopyridine
Materials:
-
2-Aminopyridine
-
Concentrated sulfuric acid (90-100%)
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI) solution (35-37%)
-
Potassium hydroxide (KOH) solution (22%)
Procedure:
-
Concentrated sulfuric acid is diluted with water.
-
2-Aminopyridine and potassium iodate are added while maintaining the temperature between 20-30°C.
-
A solution of potassium iodide is added dropwise over 0.5-3 hours.
-
The pH of the reaction solution is adjusted to 8-9 with a potassium hydroxide solution to precipitate the solid product.
-
The solid is filtered and dried to give 2-amino-5-iodopyridine.
Step 2: Coupling Reaction
Materials:
-
2-Amino-5-iodopyridine
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos)
Procedure:
-
A reactor is charged with 2-amino-5-iodopyridine, Boc-piperazine, and sodium tert-butoxide in toluene.
-
The palladium catalyst and ligand are added.
-
The reactor is heated to 100-110°C for 2 hours.
-
After the reaction, the mixture is worked up to isolate the final product. Reported yields for this two-step process range from 80% to 89%.[5]
Cost-Benefit Analysis
-
Method 1 (Catalytic Hydrogenation): This method boasts a very high yield and utilizes a well-established, scalable reaction. The primary costs are associated with the palladium catalyst and the nitro-precursor. The use of hydrogen gas requires specialized equipment and safety precautions, which can add to the operational cost. However, the high efficiency and straightforward purification may offset these costs in a large-scale production setting.
-
Method 2 (Photocatalytic Synthesis): This one-step process is presented as a low-cost and environmentally friendly alternative.[6] It avoids the use of expensive and toxic heavy metal catalysts. The cost of the acridine salt photocatalyst and the specialized photochemical reactor are the main financial considerations. The high yield and reduced waste generation make this method attractive from a green chemistry perspective. Its scalability for industrial production would need to be evaluated.
-
Method 3 (Two-Step Iodination and Coupling): This route is described as having a short synthetic path and being low-cost.[5] The starting materials are relatively inexpensive. The cost of the palladium catalyst and ligand in the second step is a significant factor. While the overall yield is slightly lower than the other methods, the avoidance of highly energetic intermediates or specialized equipment (like a hydrogenation or photochemical reactor) might make it a practical choice for certain laboratory scales.
Conclusion
The choice of synthesis method for this compound depends on several factors, including the desired scale of production, available equipment, cost constraints, and green chemistry considerations.
-
For high-yield, large-scale production , catalytic hydrogenation (Method 1) is a strong contender due to its efficiency, despite the initial investment in safety infrastructure.
-
For a greener, more sustainable approach , the photocatalytic synthesis (Method 2) offers an excellent alternative with a high yield and a favorable environmental profile.
-
The two-step iodination and coupling (Method 3) provides a practical and cost-effective route for laboratory-scale synthesis with good yields and without the need for specialized reactors.
Researchers and production managers should carefully weigh these factors to select the most suitable method for their specific needs.
References
- 1. This compound | 571188-59-5 [chemicalbook.com]
- 2. cphi-online.com [cphi-online.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
A Comparative Guide to Reference Standards for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reference standards for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several pharmaceutical compounds, most notably the CDK4/6 inhibitor, Palbociclib.[1] This document outlines the available reference materials, compares their purity and analytical data, and provides detailed experimental protocols for their characterization.
Introduction to this compound
This compound (CAS No. 571188-59-5) is a critical building block in the manufacturing of Palbociclib, a targeted therapy for certain types of breast cancer.[1] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will compare the primary reference standard with a key precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, and discuss other potential process-related impurities.
Comparison of Reference Standards
The selection of a suitable reference standard is crucial for accurate analytical method development, validation, and routine quality control. The following table summarizes the key analytical data for this compound and a common precursor.
| Feature | This compound | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
| CAS Number | 571188-59-5 | 571189-16-7 |
| Molecular Formula | C₁₄H₂₂N₄O₂ | C₁₄H₂₀N₄O₄ |
| Molecular Weight | 278.35 g/mol | 308.33 g/mol |
| Appearance | White to yellow or dark yellow solid | Off-white to orange crystalline powder |
| Purity (by HPLC) | ≥99.53% | ≥98.0% |
| Melting Point | 130-132 °C | Not specified |
| Solubility | Soluble in DMSO and Methanol | Soluble in organic solvents |
Experimental Protocols
Accurate characterization of reference standards is dependent on robust analytical methodologies. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the determination of the purity of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) with a known amount of an internal standard (e.g., maleic acid).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Synthesis and Analysis Workflow
To provide a clearer understanding of the context in which these reference standards are used, the following diagrams illustrate the synthetic pathway to Palbociclib and a typical analytical workflow for reference standard qualification.
Caption: Synthetic pathway of Palbociclib from a nitro precursor.
Caption: Analytical workflow for the qualification of a chemical reference standard.
Conclusion
The quality of the this compound reference standard is a critical factor in the development and manufacturing of Palbociclib. This guide provides a framework for comparing and selecting appropriate reference materials. By utilizing the detailed experimental protocols, researchers and drug development professionals can ensure the accuracy and reliability of their analytical results, ultimately contributing to the production of safe and effective medicines. It is recommended to source reference standards from reputable suppliers who provide comprehensive Certificates of Analysis with detailed analytical data.
References
A Comparative Guide to Validated Analytical Methods for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methods for the quantitative analysis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of the CDK4/6 inhibitor, Palbociclib. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This document outlines high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) as primary analytical techniques. While specific validated methods for this intermediate are not extensively published, this guide leverages data from validated methods for the API, Palbociclib, and structurally related N-Boc-piperazine compounds to provide robust, adaptable protocols and comparative performance data.
Comparison of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus routine quality control.
| Parameter | HPLC-UV | LC-MS/MS | Alternative Method: GC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of precursor and product ions. | Gas-phase separation of volatile compounds followed by mass spectrometry. |
| Primary Use | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, metabolite identification, and bioanalytical studies requiring high sensitivity and selectivity. | Analysis of volatile impurities or after derivatization of non-volatile compounds. |
| Instrumentation | Readily available in most analytical laboratories. | Higher equipment cost and complexity. | Requires derivatization for non-volatile compounds; risk of thermal degradation. |
| Sensitivity | Generally lower than LC-MS/MS. The aminopyridine chromophore allows for direct UV detection. | High sensitivity (ng/mL to pg/mL levels).[1][2][3][4] | High sensitivity for volatile analytes. |
| Specificity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, based on specific mass-to-charge ratios and fragmentation patterns. | High, based on mass spectral data. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods, adapted from validated protocols for Palbociclib and related piperazine compounds. These parameters provide a benchmark for the expected performance of a validated method for this compound.
Table 1: HPLC-UV Method Performance Data (Adapted from Palbociclib and N-Boc-piperazine analysis)
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[5] |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] |
| Precision (% RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL[6][7] |
Table 2: LC-MS/MS Method Performance Data (Adapted from Palbociclib bioanalytical methods)
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.997[2] |
| Accuracy (% Deviation) | Within ±15% (±20% at LLOQ)[1] |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[1] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This proposed method is adapted from established stability-indicating HPLC methods for Palbociclib and related compounds.[5][6][8]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).[6]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][8]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Prepare a series of calibration standards of known concentrations.
-
Filter all solutions through a 0.45 µm filter before injection.
Validation Approach:
-
Specificity: Analyze blank samples, placebo, and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that no interference occurs at the retention time of the main peak.
-
Linearity: Analyze a minimum of five concentrations across the expected working range.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is based on bioanalytical assays for Palbociclib and is suitable for trace-level quantification.[1][2][3]
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Analytical Column: C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 x 75 mm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to ensure separation from potential impurities.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Proposed):
-
This compound (C₁₄H₂₂N₄O₂; MW: 278.35)
-
Precursor Ion [M+H]⁺: m/z 279.2
-
Product Ion: To be determined by direct infusion and fragmentation studies. A likely fragment would correspond to the loss of the tert-butyl group (m/z 223.1) or the Boc group (m/z 179.1).
-
Sample Preparation:
-
For analysis in complex matrices (e.g., reaction mixtures, biological samples), sample extraction such as protein precipitation (for plasma) or liquid-liquid extraction may be required.
-
Prepare calibration standards in the same matrix as the samples.
-
Include an internal standard for accurate quantification.
Visualizations
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Logical Comparison of Analytical Methods
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journaljpri.com [journaljpri.com]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Hazard Profile and Safety Summary
Understanding the hazard profile of a chemical is the first step toward safe handling and disposal. Below is a summary of the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as regulated chemical waste. It should be handled by a licensed disposal company, and never disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
2. Waste Collection and Storage:
-
Unused Product: Keep the chemical in its original, tightly sealed container if possible. If not, use a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should be collected in a sealed bag or container and disposed of as chemical waste.
-
Empty Containers: "Empty" containers may still contain residue and should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled with the chemical name, "Hazardous Waste," and the associated hazards.
3. Disposal Procedure:
-
Licensed Disposal Company: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
By adhering to these detailed procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The following procedures for safe handling, personal protective equipment (PPE), and disposal are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[2]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these recommendations is critical for personal safety.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may be required for splash hazards. | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-retardant and impervious lab coat should be worn.[3] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | To avoid inhalation of dust which may cause respiratory irritation.[1] |
| Hand Protection | Wear chemical impermeable gloves.[1][3] It is recommended to "double-glove" with two sets of chemical-resistant gloves.[5] | To prevent skin absorption and irritation. |
| Body Protection | A laboratory coat, buttoned to its full length, is required. Full-length pants and closed-toe shoes must be worn.[4] | To protect against accidental skin exposure. |
Handling and Storage Procedures
Safe Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Spill and Emergency Procedures
| Scenario | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[7] Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] Seek medical attention. |
| Ingestion | Rinse mouth with water.[1][3] Get medical help.[1][3] |
| Small Spills (<1 Liter) | Wear appropriate PPE.[5] Absorb the spill with inert material such as vermiculite or sand.[4] Collect the material into a labeled hazardous waste container.[4] Clean the spill area with a dilute solution of acetic acid, followed by water.[4] |
| Large Spills (>1 Liter) | Evacuate the area immediately.[4] Alert your institution's emergency response team.[4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing the compound, including contaminated solids and solutions, in a designated hazardous waste container.[4]
-
The container must be chemically compatible, leak-proof, and have a secure closure.[4]
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name, and a description of its hazards (e.g., "Toxic," "Irritant").[4]
-
Keep the container closed when not in use.[4]
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.[4]
-
Ensure the storage area is away from incompatible materials.[4]
Final Disposal:
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[3]
-
Do not dispose of this material down the drain.[4]
-
Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department for proper disposal by a licensed hazardous waste disposal facility.[4]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling a powdered chemical like this compound, highlighting the mandatory safety checkpoints at each stage.
Caption: A flowchart detailing the procedural steps and safety checkpoints for handling powdered chemical reagents in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
